molecular formula C35H60N2O4 B12384290 P-gp inhibitor 15

P-gp inhibitor 15

Cat. No.: B12384290
M. Wt: 572.9 g/mol
InChI Key: FRLGWRYFNSFURN-TUISIVQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-gp inhibitor 15 is a useful research compound. Its molecular formula is C35H60N2O4 and its molecular weight is 572.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H60N2O4

Molecular Weight

572.9 g/mol

IUPAC Name

N-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H60N2O4/c1-30(2)24-12-17-33(6)25(32(24,5)15-13-26(30)37-29(39)22-10-9-19-36-22)20-23(38)28-21(11-16-34(28,33)7)35(8)18-14-27(41-35)31(3,4)40/h21-28,36,38,40H,9-20H2,1-8H3,(H,37,39)/t21-,22?,23+,24-,25+,26-,27+,28-,32-,33+,34+,35-/m0/s1

InChI Key

FRLGWRYFNSFURN-TUISIVQZSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)NC(=O)C6CCCN6)C)C)O)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1NC(=O)C4CCCN4)C)CC(C5C3(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide to P-gp Inhibitor 15 (Compound 7a)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P-glycoprotein (P-gp) inhibitor 15, also known as compound 7a. This pyxinol amide derivative has been identified as a promising nonsubstrate allosteric inhibitor for overcoming multidrug resistance (MDR) in cancer.

Chemical Structure and Properties

P-gp inhibitor 15 is a synthetic derivative of pyxinol, a metabolite of ginsenosides. The core structure is a pyxinol backbone modified with an amide-linked amino acid residue. This modification is crucial for its interaction with and inhibition of P-gp.

Chemical Formula: C₃₅H₆₀N₂O₄

Molecular Weight: 572.86 g/mol

SMILES String: C[C@@]12--INVALID-LINK--NC([C@@H]3CCCN3)=O)(C)C">C@(CC[C@]4(C)[C@]2([H])C--INVALID-LINK--[C@@]5([H])[C@@]4(C)CC[C@@H]5[C@]6(C)CC--INVALID-LINK--O6)[H]

(A 2D chemical structure diagram will be generated based on the SMILES string upon obtaining the full structural information from the primary literature.)

Mechanism of Action

This compound functions as a nonsubstrate allosteric inhibitor of P-glycoprotein.[1] Unlike substrate inhibitors that compete with therapeutic drugs for the same binding site, compound 7a binds to a different, allosteric site on P-gp.[1] This binding event induces a conformational change in the transporter protein, thereby inhibiting its efflux function without being transported out of the cell itself. This mode of action leads to the intracellular accumulation of co-administered anticancer drugs, restoring their therapeutic efficacy in MDR cancer cells.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound (compound 7a) from the primary literature.[1]

ParameterValueCell Line/SystemDescription
Pgp-ATPase Inhibition (Basal)87% inhibition at 25 µMRecombinant human P-gpInhibition of the intrinsic ATPase activity of P-gp in the absence of a substrate.
Pgp-ATPase Inhibition (Verapamil-stimulated)60% inhibition at 25 µMRecombinant human P-gpInhibition of the enhanced ATPase activity of P-gp in the presence of the substrate verapamil.
In vivo Tumor Inhibition Ratio58.1%Nude mice bearing KBV xenograft tumorsEnhancement of the therapeutic efficacy of paclitaxel in a multidrug-resistant tumor model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound (Compound 7a)

The synthesis of this compound (compound 7a) is a multi-step process starting from pyxinol. The general scheme involves the selective modification of the pyxinol backbone, followed by an amide coupling reaction with a specific amino acid derivative.

(A detailed, step-by-step synthesis protocol with reagents, reaction conditions, and purification methods will be included upon accessing the full experimental details from the primary research article.)

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of the inhibitor.

  • Preparation of Reagents:

    • Recombinant human P-gp membrane vesicles.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EGTA).

    • ATP solution (5 mM).

    • This compound (compound 7a) at various concentrations.

    • Verapamil (positive control substrate).

    • Phosphate standard solution.

    • Reagent for detecting inorganic phosphate (e.g., malachite green-based reagent).

  • Assay Procedure:

    • P-gp membrane vesicles are pre-incubated with this compound or control vehicle in the assay buffer at 37°C.

    • For stimulated ATPase activity, a P-gp substrate like verapamil is included in the incubation.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time (e.g., 20 minutes) at 37°C and is then stopped by adding a quenching solution (e.g., sodium dodecyl sulfate).

    • The amount of inorganic phosphate released is quantified by adding the colorimetric reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).

    • The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the inhibitor to the control.

Rhodamine 123 Efflux Assay

This cell-based assay assesses the ability of an inhibitor to block the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

  • Cell Culture:

    • A P-gp-overexpressing cell line (e.g., KBV cells) and its parental non-resistant cell line are cultured under standard conditions.

  • Assay Procedure:

    • Cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are pre-incubated with this compound or a control vehicle at 37°C.

    • Rhodamine 123 is added to the wells, and the cells are incubated for a further period (e.g., 30-60 minutes) to allow for substrate accumulation.

    • The cells are then washed with a cold buffer to remove extracellular Rhodamine 123.

    • The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.

    • Increased intracellular fluorescence in the presence of the inhibitor indicates a blockage of the P-gp efflux pump.

In Vivo Efficacy in a Xenograft Tumor Model

This experiment evaluates the ability of the P-gp inhibitor to enhance the efficacy of a chemotherapeutic agent in a living animal model.

  • Animal Model:

    • Immunocompromised mice (e.g., nude mice) are used.

    • A multidrug-resistant human cancer cell line (e.g., KBV) is subcutaneously injected to establish xenograft tumors.

  • Treatment Protocol:

    • Once the tumors reach a certain size, the mice are randomized into different treatment groups (e.g., vehicle control, chemotherapeutic agent alone, P-gp inhibitor alone, combination of chemotherapeutic agent and P-gp inhibitor).

    • The drugs are administered according to a predetermined schedule and route (e.g., intravenous, intraperitoneal).

    • Tumor size is measured regularly with calipers.

    • At the end of the study, the tumors are excised and weighed.

  • Data Analysis:

    • The tumor growth inhibition ratio is calculated to determine the effectiveness of the combination therapy compared to the individual treatments.

Visualizations

Signaling Pathway of P-gp Inhibition

P_gp_Inhibition Mechanism of P-gp Inhibition by Compound 7a cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Binding to Substrate Site ATP ATP ATP->Pgp Hydrolysis Inhibitor This compound (Compound 7a) Inhibitor->Pgp Binding to Allosteric Site

Caption: Allosteric inhibition of P-gp by compound 7a, preventing drug efflux.

Experimental Workflow for In Vivo Efficacy

in_vivo_workflow Workflow for In Vivo Efficacy Study start Start implant Implant MDR Cancer Cells (e.g., KBV) into Mice start->implant tumor_growth Allow Tumors to Grow to a Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment: - Vehicle - Chemo Drug - Inhibitor 15 - Chemo + Inhibitor 15 randomize->treat measure Measure Tumor Volume Periodically treat->measure end End of Study: Excise and Weigh Tumors measure->end analyze Analyze Data: Calculate Tumor Growth Inhibition Ratio end->analyze conclusion Conclusion on Efficacy analyze->conclusion

Caption: Workflow for assessing the in vivo efficacy of this compound.

References

P-gp Inhibitor 15: A Nonsubstrate P-gp Modulator for Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of P-gp inhibitor 15 (also referred to as compound 7a), a novel nonsubstrate allosteric modulator of P-glycoprotein (P-gp). This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of P-gp-mediated multidrug resistance (MDR) and the development of next-generation P-gp inhibitors.

Executive Summary: this compound has been identified as a potent, nonsubstrate allosteric inhibitor of P-gp, a key transporter responsible for multidrug resistance in cancer cells. By binding to the nucleotide-binding domains of P-gp, this compound effectively inhibits its ATPase activity and substrate efflux without being transported itself. This unique mechanism of action makes this compound a promising candidate for circumventing MDR and enhancing the efficacy of conventional chemotherapeutic agents. This guide details the quantitative data, experimental methodologies, and mechanistic pathways associated with this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound (compound 7a) from the primary literature.[1][2]

Table 1: In Vitro P-gp ATPase Activity Inhibition

Assay ConditionConcentration of this compound% Inhibition of P-gp ATPase Activity
Basal Activity25 µM87%
Verapamil-Stimulated Activity25 µM60%

Table 2: In Vivo Efficacy in a Nude Mouse KBV Xenograft Tumor Model

Treatment GroupTumor Inhibition Ratio
This compound + Paclitaxel58.1%

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

P-gp ATPase Activity Assay

This assay determines the effect of a test compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

Materials:

  • Recombinant human P-gp membranes

  • Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

  • ATP solution

  • Verapamil (as a positive control stimulator)

  • This compound (test compound)

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing recombinant human P-gp membranes in the assay buffer.

  • Add the test compound (this compound) at various concentrations to the reaction mixture. For control wells, add buffer (for basal activity) or a known P-gp stimulator like verapamil.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a specific concentration of ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the phosphate detection reagent to each well to quantify the amount of inorganic phosphate (Pi) released during the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition by comparing the ATPase activity in the presence of the inhibitor to the control wells.

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., KBV cells)

  • Parental cancer cell line (as a negative control)

  • Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

  • Rhodamine 123 solution

  • This compound (test compound)

  • Verapamil (as a positive control inhibitor)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the P-gp-overexpressing and parental cells in multi-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with the test compound (this compound) or a positive control (verapamil) at various concentrations for a specified time (e.g., 1-2 hours) at 37°C.

  • Add rhodamine 123 to the medium and incubate for a further period (e.g., 30-60 minutes) to allow for cellular uptake.

  • Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Incubate the cells in fresh, rhodamine 123-free medium (with or without the inhibitor) for a defined efflux period (e.g., 1-2 hours) at 37°C.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in PBS and analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

  • The increase in intracellular fluorescence in the presence of the inhibitor indicates the inhibition of P-gp-mediated efflux.

In Vivo Xenograft Tumor Model

This animal model assesses the in vivo efficacy of this compound in sensitizing drug-resistant tumors to a chemotherapeutic agent.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • P-gp-overexpressing cancer cells (e.g., KBV cells)

  • Paclitaxel (or another P-gp substrate chemotherapeutic agent)

  • This compound (test compound)

  • Vehicle solution for drug administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the P-gp-overexpressing cancer cells into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to different treatment groups (e.g., vehicle control, paclitaxel alone, this compound alone, and paclitaxel in combination with this compound).

  • Administer the treatments according to a predefined schedule and route (e.g., intravenous for paclitaxel, oral or intraperitoneal for the inhibitor).

  • Monitor the tumor size using calipers at regular intervals throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis if required.

  • Calculate the tumor inhibition ratio to determine the efficacy of the combination therapy compared to the single-agent treatments.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound.

G Mechanism of this compound cluster_0 P-glycoprotein (P-gp) Pump cluster_1 Modulation by this compound cluster_2 Cellular Outcome Pgp P-gp Transporter NBDs Nucleotide-Binding Domains (NBDs) Pgp->NBDs contains TMDs Transmembrane Domains (TMDs) (Substrate Binding Site) Pgp->TMDs contains Efflux Drug Efflux Pgp->Efflux Inhibitor15 This compound (Nonsubstrate) Inhibitor15->NBDs Binds allosterically DrugAccumulation Increased Intracellular Drug Accumulation ATP ATP ATP->NBDs Hydrolysis Blocked Substrate Chemotherapeutic Drug (P-gp Substrate) Substrate->TMDs Binding MDR_Reversal Reversal of Multidrug Resistance DrugAccumulation->MDR_Reversal CellDeath Enhanced Cancer Cell Death MDR_Reversal->CellDeath

Caption: Mechanism of this compound as a nonsubstrate allosteric modulator.

G Experimental Workflow: Rhodamine 123 Efflux Assay Start Start: P-gp Overexpressing Cells PreIncubation Pre-incubation with This compound Start->PreIncubation Rh123Loading Loading with Rhodamine 123 PreIncubation->Rh123Loading Washing1 Wash with ice-cold PBS Rh123Loading->Washing1 Efflux Efflux Period in Rh123-free medium Washing1->Efflux Harvesting Cell Harvesting and Washing Efflux->Harvesting FlowCytometry Analysis by Flow Cytometry Harvesting->FlowCytometry Result Result: Increased Intracellular Fluorescence FlowCytometry->Result

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

G Logical Relationship of P-gp Inhibition and MDR Reversal PgpOverexpression P-gp Overexpression in Cancer Cells DrugEfflux Increased Drug Efflux PgpOverexpression->DrugEfflux LowIntracellularDrug Low Intracellular Drug Concentration DrugEfflux->LowIntracellularDrug MDR Multidrug Resistance (MDR) LowIntracellularDrug->MDR ChemoFailure Chemotherapy Failure MDR->ChemoFailure PgpInhibitor15 This compound PgpInhibition P-gp Inhibition PgpInhibitor15->PgpInhibition PgpInhibition->DrugEfflux blocks DecreasedEfflux Decreased Drug Efflux PgpInhibition->DecreasedEfflux HighIntracellularDrug High Intracellular Drug Concentration DecreasedEfflux->HighIntracellularDrug MDRReversal MDR Reversal HighIntracellularDrug->MDRReversal ChemoSuccess Enhanced Chemotherapy Efficacy MDRReversal->ChemoSuccess

Caption: Logical relationship of P-gp inhibition by compound 15 and MDR reversal.

References

Unlocking Therapeutic Potential: A Technical Guide to the Core Principles of P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – In the intricate world of cellular biology and pharmacology, the P-glycoprotein (P-gp) transporter stands as a formidable gatekeeper, profoundly influencing drug efficacy and contributing to the challenge of multidrug resistance. This technical guide offers an in-depth exploration of the fundamental principles of P-gp inhibition, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this critical area of study.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump. It actively transports a wide array of structurally diverse compounds, including many therapeutic drugs, out of cells.[1][2] This action, while a crucial defense mechanism against xenobiotics, presents a significant hurdle in clinical practice, particularly in oncology, where P-gp overexpression is a major cause of chemotherapy failure.[1] Understanding and overcoming P-gp-mediated drug efflux is therefore a key objective in the development of more effective therapeutic strategies.

The Mechanism of P-glycoprotein and Its Inhibition

P-gp is a transmembrane protein comprised of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The TMDs recognize and bind substrates, while the NBDs bind and hydrolyze ATP to power the transport process.[1] P-gp inhibition can be achieved through several mechanisms, including competitive, non-competitive, or allosteric blockage of the drug binding site, interference with ATP hydrolysis, and alteration of the cell membrane's lipid integrity.[2][3]

Inhibitors of P-gp are broadly classified into three generations, each characterized by improvements in potency, specificity, and toxicity profiles. First-generation inhibitors were often discovered serendipitously and include drugs with other primary pharmacological activities, such as the calcium channel blocker verapamil and the immunosuppressant cyclosporine A.[4][5] While demonstrating the feasibility of P-gp inhibition, their clinical utility was limited by low affinity and significant side effects at the high concentrations required for effective P-gp blockade.[2][4]

Second-generation inhibitors, such as dexverapamil and valspodar, were developed through structural modifications of first-generation agents to enhance potency and reduce off-target effects.[5] However, they often still interacted with other cellular components, including cytochrome P450 enzymes, leading to complex drug-drug interactions.[6]

Third-generation inhibitors, including tariquidar, zosuquidar, and elacridar, were specifically designed for high-affinity and selective P-gp inhibition with reduced toxicity.[5][6] These compounds have shown greater promise in preclinical and clinical studies, though challenges in achieving optimal therapeutic outcomes remain.

A fourth generation of inhibitors is emerging, focusing on natural products and novel chemical scaffolds to overcome the limitations of previous generations.[5]

Quantitative Analysis of P-glycoprotein Inhibitors

The potency of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce P-gp activity by 50%. These values are determined through various in vitro assays and can vary depending on the cell line, substrate, and experimental conditions used. The following tables summarize representative IC50 values for inhibitors from each generation, providing a basis for comparison.

First-Generation Inhibitor Cell Line Substrate IC50 (µM) Reference
VerapamilMCF7RRhodamine 123>10[7]
VerapamilCaco-2Paclitaxel10.3[8]
Cyclosporin AMCF7RRhodamine 1232.6[7]
Cyclosporin ACaco-2Paclitaxel2.1[8]
Second-Generation Inhibitor Cell Line Substrate IC50 (µM) Reference
Valspodar (PSC-833)K562/ADRDaunorubicin0.23[4]
Biricodar (VX-710)Caco-2Paclitaxel4.5[8]
Third-Generation Inhibitor Cell Line Substrate IC50 (µM) Reference
Tariquidar (XR9576)Caco-2Paclitaxel0.041[8]
Zosuquidar (LY335979)Caco-2Paclitaxel0.038[8]
Elacridar (GF120918)MCF7RRhodamine 1230.05[7]
Elacridar (GF120918)Caco-2Paclitaxel0.22[8]
Natural Product Inhibitor Cell Line Substrate IC50 (µM) Reference
QuercetinCaco-2Talinolol41[9]
Biochanin AMCF-7/ADRDoxorubicin-[10]
SilymarinMCF-7/ADRDoxorubicin-[10]
GenisteinP388/ADRDaunorubicin2.6[9]

Key Experimental Protocols for Studying P-gp Inhibition

Accurate and reproducible assessment of P-gp inhibition is crucial for drug development. The following are detailed methodologies for three key in vitro assays.

Calcein-AM Efflux Assay

This high-throughput fluorescence-based assay is widely used to screen for P-gp inhibitors.

Principle: The non-fluorescent, lipophilic compound calcein acetoxymethyl ester (calcein-AM) readily enters cells and is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein. Calcein itself is not a P-gp substrate, but calcein-AM is. In cells overexpressing P-gp, calcein-AM is actively effluxed, leading to reduced intracellular accumulation of fluorescent calcein. P-gp inhibitors block this efflux, resulting in a dose-dependent increase in intracellular fluorescence.[11]

Protocol:

  • Cell Seeding: Seed P-gp-overexpressing cells (e.g., K562/MDR, LLC-MDR1) and a parental control cell line in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., HBSS with 10 mM HEPES). Add the test compounds at various concentrations and incubate for 10-15 minutes at 37°C.[12] A known P-gp inhibitor (e.g., verapamil at 200 µM) should be used as a positive control.[12]

  • Calcein-AM Incubation: Add calcein-AM to a final concentration of 0.5-1 µM to each well and incubate for 30-60 minutes at 37°C on a rotary shaker.[12]

  • Stopping the Reaction: Stop the uptake by placing the plate on ice and washing the cells twice with ice-cold buffer.[12]

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100) for 15 minutes.[12]

  • Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[12][13]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value by non-linear regression analysis.

Rhodamine 123 Efflux Assay

This assay utilizes the fluorescent dye rhodamine 123, a well-characterized P-gp substrate, to assess inhibitor activity.

Principle: Rhodamine 123 accumulates in cells, but in P-gp-overexpressing cells, it is actively transported out. P-gp inhibitors block this efflux, leading to increased intracellular accumulation of rhodamine 123, which can be quantified by flow cytometry or fluorescence microscopy.

Protocol:

  • Cell Preparation: Prepare a suspension of P-gp-overexpressing cells (e.g., MCF7R) and a parental control cell line.

  • Incubation with Rhodamine 123 and Inhibitors: Incubate the cells with rhodamine 123 (e.g., 5.25 µM) in the presence and absence of various concentrations of the test inhibitor for 30 minutes at 37°C.[14]

  • Washing: After incubation, wash the cells to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at ~530 nm) or a fluorescence plate reader.[14][15]

  • Data Analysis: Determine the increase in rhodamine 123 accumulation in the presence of the inhibitor and calculate the IC50 value.[7]

P-gp ATPase Activity Assay

This assay directly measures the impact of compounds on the ATP-hydrolyzing function of P-gp.

Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The rate of ATP hydrolysis is often stimulated by the presence of P-gp substrates. P-gp inhibitors can either inhibit this stimulated ATPase activity or, in some cases, inhibit the basal ATPase activity of the transporter. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

  • Membrane Preparation: Use purified membrane vesicles from cells overexpressing human P-gp.

  • Assay Setup: The assay is typically performed in a 96-well plate and consists of two parts: an activation test and an inhibition test.

  • Activation Test: Incubate the P-gp-containing membranes with various concentrations of the test compound and ATP.

  • Inhibition Test: Incubate the membranes with a known P-gp activator (e.g., verapamil), ATP, and various concentrations of the test compound.

  • Control for Non-specific ATPases: To distinguish P-gp-specific ATPase activity, perform parallel reactions in the presence of a general ABC transporter inhibitor like sodium orthovanadate (Na3VO4). The vanadate-sensitive portion of the ATPase activity is attributed to P-gp.

  • Phosphate Detection: After incubation, stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method.

  • Data Analysis: Determine the effect of the test compound on the basal and stimulated ATPase activity of P-gp.

Visualizing P-gp Inhibition Principles

The following diagrams, generated using the DOT language, illustrate key concepts in P-gp inhibition.

Pgp_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) Extracellular Intracellular Drug Drug Pgp:f1->Drug Drug Efflux ADP ADP + Pi Pgp:f2->ADP ATP Hydrolysis Drug->Pgp:f2 Enters P-gp ATP ATP ATP->Pgp:f2 Binds to NBD Inhibitor P-gp Inhibitor Inhibitor->Pgp:f0 Blocks Efflux

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

CalceinAM_Workflow start Start seed_cells Seed P-gp expressing cells in 96-well plate start->seed_cells add_inhibitor Add P-gp inhibitor (test compound) seed_cells->add_inhibitor add_calcein Add Calcein-AM add_inhibitor->add_calcein incubate Incubate at 37°C add_calcein->incubate wash Wash cells incubate->wash lyse Lyse cells wash->lyse read_fluorescence Read fluorescence (Ex: 485nm, Em: 535nm) lyse->read_fluorescence analyze Analyze data (IC50) read_fluorescence->analyze

Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.

Pgp_MDR_Relationship Pgp_Expression P-gp Overexpression in Cancer Cells Drug_Efflux Increased Drug Efflux Pgp_Expression->Drug_Efflux Intracellular_Drug_Conc Decreased Intracellular Drug Concentration Drug_Efflux->Intracellular_Drug_Conc Chemo_Efficacy Reduced Chemotherapy Efficacy Intracellular_Drug_Conc->Chemo_Efficacy MDR Multidrug Resistance (MDR) Chemo_Efficacy->MDR Pgp_Inhibitor P-gp Inhibitor Inhibition_Efflux Inhibition of Drug Efflux Pgp_Inhibitor->Inhibition_Efflux causes Inhibition_Efflux->Pgp_Expression acts on Restore_Conc Restored Intracellular Drug Concentration Inhibition_Efflux->Restore_Conc Restore_Efficacy Restored Chemotherapy Efficacy Restore_Conc->Restore_Efficacy

Caption: Logical relationship between P-gp, MDR, and P-gp inhibitors.

Conclusion

The inhibition of P-glycoprotein remains a critical area of research with significant therapeutic implications. This guide provides a foundational understanding of the principles of P-gp inhibition, from its molecular mechanisms to practical experimental protocols. By leveraging this knowledge, researchers and drug development professionals can better design and evaluate novel strategies to overcome P-gp-mediated drug resistance and enhance the efficacy of a wide range of therapeutic agents. The continued development of potent and specific P-gp inhibitors holds the promise of improving patient outcomes in oncology and other diseases where this transporter plays a pivotal role.

References

P-gp inhibitor 15 target binding site on P-glycoprotein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Target Binding Site of P-gp Inhibitor 15 on P-glycoprotein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical protein in cellular detoxification and a key mediator of multidrug resistance (MDR) in oncology.[1][2][3] Its ability to efflux a wide variety of chemotherapeutic agents from cancer cells significantly diminishes their efficacy.[1][3] Consequently, the development of potent and specific P-gp inhibitors is a major strategy to overcome MDR. This guide focuses on a novel nonsubstrate inhibitor, designated This compound (also referred to as compound 7a ), which operates through an allosteric mechanism.[4][5] Unlike competitive inhibitors that bind to the substrate-binding domain, this compound targets a putative allosteric site on the nucleotide-binding domains (NBDs), offering a promising new avenue for circumventing MDR.[5] This document provides a comprehensive overview of its binding site, mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

P-glycoprotein: Structure and Mechanism

P-glycoprotein is a 170 kDa transmembrane protein comprised of two homologous halves.[6] Each half contains a transmembrane domain (TMD) with six helices and a cytosolic nucleotide-binding domain (NBD) that binds and hydrolyzes ATP.[7][8] The TMDs form a large, polyspecific drug-binding pocket within the inner leaflet of the cell membrane.[9] The transport cycle, often described by the "alternating access" model, is fueled by ATP hydrolysis at the NBDs. This process drives conformational changes in the TMDs, switching the drug-binding pocket from an inward-facing to an outward-facing conformation to expel substrates from the cell.[10]

This compound (Compound 7a): A Nonsubstrate Allosteric Inhibitor

This compound (compound 7a) is a novel pyxinol amide derivative that has been identified as a potent, nonsubstrate, allosteric inhibitor of P-gp.[4][5]

  • Nonsubstrate: The inhibitor itself is not transported by P-gp. This is a significant advantage over many previous generations of inhibitors which were also P-gp substrates, leading to competitive binding and complex pharmacokinetics.[5]

  • Allosteric Inhibition: It does not compete with chemotherapeutic drugs for binding at the primary substrate-binding pocket in the TMDs. Instead, it binds to a distinct site, inducing a conformational change that inhibits the protein's function.[1][5][11]

Target Binding Site: The Nucleotide-Binding Domains (NBDs)

Biochemical and in-silico molecular docking studies indicate that this compound has a high binding affinity for a putative allosteric site located at the nucleotide-binding domains (NBDs) .[5] Binding at this site interferes with the communication between the NBDs and the TMDs, which is essential for the conformational changes required for drug efflux.[7] This mechanism effectively locks the transporter in a state that is incompetent for transport, thereby inhibiting both the basal and substrate-stimulated ATPase activity.[1][5]

The diagram below illustrates the proposed mechanism of allosteric inhibition.

Figure 1: Mechanism of Allosteric P-gp Inhibition cluster_0 P-gp Mediated Efflux cluster_1 Allosteric Inhibition Pathway Drug Chemotherapeutic Drug TMD Substrate Binding Site (TMDs) Drug->TMD Binds NBD ATP Binding & Hydrolysis (NBDs) TMD->NBD Stimulates Efflux Drug Efflux (Cell Resistance) NBD->Efflux Drives Inhibition Inhibition of ATPase Activity Inhibitor This compound (Compound 7a) AlloSite Allosteric Site (NBDs) Inhibitor->AlloSite Binds ConfChange Conformational Change AlloSite->ConfChange Induces ConfChange->Inhibition Leads to NoEfflux Efflux Blocked (Drug Accumulation) Inhibition->NoEfflux Results in

Figure 1: Mechanism of Allosteric P-gp Inhibition

Quantitative Data

This compound (compound 7a) has been shown to effectively inhibit P-gp function in multiple assays. The following tables summarize the key quantitative findings from the primary research by Yang G, et al.[5]

Table 1: Inhibition of P-gp ATPase Activity

Condition Concentration of 7a % Inhibition
Basal ATPase Activity 25 µM 87%
Verapamil-Stimulated Activity 25 µM 60%

Data sourced from Yang G, et al. J Med Chem. 2023.[5]

Table 2: In Vivo Efficacy in Xenograft Tumor Model

Treatment Group Agent(s) Tumor Inhibition Ratio
Combination Therapy Paclitaxel + Compound 7a 58.1%

Data reflects treatment of nude mice bearing KBV xenograft tumors, sourced from Yang G, et al. J Med Chem. 2023.[4][5]

Experimental Protocols

The characterization of this compound involved several key in vitro experiments. The detailed methodologies are provided below.

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in response to inhibitors or substrates. The activity is determined by quantifying the amount of inorganic phosphate (Pi) released.[12]

Protocol:

  • Preparation: Recombinant human P-gp membrane vesicles are pre-incubated at 37°C.

  • Reaction Initiation: The test compound (this compound) is added to the membrane vesicles. To measure the effect on stimulated activity, a known P-gp substrate like verapamil is also included.[13] Basal activity is measured in the absence of a stimulating substrate.

  • ATP Addition: The reaction is initiated by adding MgATP.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped.

  • Phosphate Detection: A detection reagent (e.g., a malachite green-based colorimetric reagent) is added to quantify the amount of inorganic phosphate released.[12]

  • Measurement: The absorbance is read using a plate reader, and the amount of phosphate is calculated from a standard curve.

  • Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate (a potent P-gp inhibitor) from the total activity. The percent inhibition by the test compound is then determined relative to control wells.

The logical workflow for this assay is depicted in the following diagram.

Figure 2: Workflow for P-gp ATPase Activity Assay start Start prep Prepare P-gp Membrane Vesicles start->prep add_cpd Add Test Compound (7a) +/- Stimulator (Verapamil) prep->add_cpd add_atp Initiate Reaction with MgATP add_cpd->add_atp incubate Incubate at 37°C add_atp->incubate stop_rxn Stop Reaction incubate->stop_rxn detect Add Phosphate Detection Reagent stop_rxn->detect read Measure Absorbance detect->read analyze Calculate Vanadate-Sensitive Activity and % Inhibition read->analyze end_node End analyze->end_node

Figure 2: Workflow for P-gp ATPase Activity Assay
Rhodamine 123 Efflux Assay

This cell-based functional assay measures the ability of P-gp to efflux the fluorescent substrate Rhodamine 123 (R123).[14] An effective inhibitor will block this efflux, leading to higher intracellular fluorescence.[15]

Protocol:

  • Cell Culture: P-gp overexpressing cells (e.g., KBV or K562/ADR) are cultured to an appropriate density.

  • Inhibitor Pre-incubation: Cells are harvested and pre-incubated with various concentrations of this compound (or a positive control like verapamil) for a set time (e.g., 30-60 minutes) at 37°C.

  • R123 Loading: Rhodamine 123 is added to the cell suspension, and the cells are incubated further (e.g., 30-60 minutes) to allow for substrate loading.

  • Washing: Cells are washed with ice-cold buffer (e.g., PBS) to remove extracellular R123.

  • Efflux Period: The washed cells are resuspended in fresh, warm medium (with or without the inhibitor) and incubated at 37°C for an efflux period (e.g., 1-2 hours).[16]

  • Analysis: The intracellular fluorescence of the cell population is measured using a flow cytometer.

  • Data Interpretation: An increase in the mean fluorescence intensity in inhibitor-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.

The workflow for the Rhodamine 123 efflux assay is shown below.

Figure 3: Workflow for Rhodamine 123 Efflux Assay start Start culture Culture P-gp Overexpressing Cells start->culture preincubate Pre-incubate Cells with Inhibitor 15 culture->preincubate load Load Cells with Rhodamine 123 preincubate->load wash Wash to Remove Extracellular R123 load->wash efflux Incubate for Efflux Period wash->efflux analyze Analyze Intracellular Fluorescence (Flow Cytometry) efflux->analyze end_node End analyze->end_node

Figure 3: Workflow for Rhodamine 123 Efflux Assay

Conclusion and Future Directions

This compound (compound 7a) represents a significant advancement in the development of agents to combat multidrug resistance. Its identification as a nonsubstrate, allosteric inhibitor that binds to the NBDs distinguishes it from many prior inhibitors and provides a promising therapeutic strategy.[5] By not competing with anticancer drugs for transport, it may offer a more favorable and predictable clinical profile. The quantitative data demonstrates potent inhibition of P-gp's core functions and significant efficacy in preclinical models.[4][5] Future research should focus on detailed structural studies, such as co-crystallization or cryo-EM, to precisely map the amino acid interactions at the allosteric binding site. Further preclinical development will be necessary to evaluate its pharmacokinetic properties and safety profile for potential clinical translation.

References

In Vitro Characterization of P-gp Inhibitor 15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of P-gp Inhibitor 15, a novel nonsubstrate allosteric inhibitor of P-glycoprotein (P-gp). This compound has been identified as compound 7a in recent medicinal chemistry literature. This document details the experimental protocols for key assays used to determine its inhibitory activity and mechanism of action, presents the available data in a structured format, and illustrates the underlying scientific principles and workflows through detailed diagrams.

Introduction to P-glycoprotein and its Inhibition

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by expelling a wide variety of xenobiotics, including many therapeutic drugs.[1] In oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[2] Therefore, the development of P-gp inhibitors to be used in combination with anticancer drugs is a promising strategy to overcome MDR.

P-gp inhibitors can be broadly classified as either competitive (substrate) or non-competitive (non-substrate) inhibitors. This compound (compound 7a) has been identified as a nonsubstrate allosteric inhibitor. This means it binds to a site on P-gp distinct from the drug-binding site and inhibits its function without being transported by the pump itself. This characteristic is highly desirable as it may lead to fewer complex drug-drug interactions.

The in vitro characterization of a novel P-gp inhibitor typically involves a series of assays to determine its potency, mechanism of action, and specificity. The core assays include:

  • P-gp ATPase Activity Assay: To measure the effect of the inhibitor on the ATP hydrolysis that fuels the P-gp pump.

  • Rhodamine 123 Efflux Assay: A functional assay to assess the ability of the inhibitor to block the efflux of a known fluorescent P-gp substrate from cells.

  • Cytotoxicity and Reversal of Multidrug Resistance Assay: To evaluate the inhibitor's ability to sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.

This guide will provide detailed methodologies for these key experiments in the context of characterizing this compound.

Experimental Protocols

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of the test compound. P-gp's ATPase activity is coupled to substrate transport, and inhibitors can modulate this activity.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp-containing membranes. The P-gp-specific ATPase activity is determined as the fraction of total ATPase activity that is sensitive to inhibition by sodium orthovanadate (Na₃VO₄).

Materials:

  • P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)

  • This compound (compound 7a)

  • Verapamil (positive control substrate/activator)

  • Sodium Orthovanadate (Na₃VO₄, P-gp inhibitor)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Phosphate detection reagent (e.g., a malachite green-based colorimetric reagent)

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Thaw the P-gp membrane vesicles on ice.

  • Prepare serial dilutions of this compound and the positive control (Verapamil) in the assay buffer.

  • In a 96-well plate, add the P-gp membrane vesicles to each well.

  • Add the diluted this compound or control compounds to the wells. For measuring inhibition of stimulated activity, also add a fixed concentration of Verapamil.

  • To determine the non-P-gp-specific ATPase activity, add Na₃VO₄ to a set of control wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Calculate the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations.

  • The P-gp specific ATPase activity is calculated by subtracting the activity in the presence of Na₃VO₄ from the total activity.

Rhodamine 123 Efflux Assay

This cell-based functional assay measures the ability of an inhibitor to block the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.

Principle: P-gp-overexpressing cells will actively pump out Rhodamine 123, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, this efflux is blocked, leading to the accumulation of Rhodamine 123 inside the cells and a corresponding increase in fluorescence.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., KBV, a multidrug-resistant human oral cancer cell line)

  • Parental cancer cell line (e.g., KB, sensitive to chemotherapeutics)

  • This compound (compound 7a)

  • Verapamil (positive control inhibitor)

  • Rhodamine 123

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plate

  • Flow cytometer or fluorescence microplate reader

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the P-gp-overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Pre-incubate the cells with various concentrations of this compound or Verapamil in serum-free medium for a specified time (e.g., 1 hour) at 37°C.

  • Add Rhodamine 123 to all wells at a final concentration of, for example, 5 µM, and incubate for another 1-2 hours at 37°C.

  • Remove the loading solution and wash the cells with ice-cold PBS to stop the efflux.

  • Add fresh, pre-warmed medium (or PBS) to the cells.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 530 nm) or by harvesting the cells and analyzing them via flow cytometry.

  • An increase in fluorescence in the treated P-gp-overexpressing cells compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Cytotoxicity and Reversal of Multidrug Resistance Assay (MTT Assay)

This assay determines the ability of a P-gp inhibitor to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent that is a P-gp substrate.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[3][4][5][6][7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. By treating P-gp-overexpressing cells with a chemotherapeutic agent (e.g., Paclitaxel) in the presence and absence of the P-gp inhibitor, the reversal of resistance can be quantified by a decrease in the IC50 value of the chemotherapeutic agent.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., KBV)

  • Parental cancer cell line (e.g., KB)

  • This compound (compound 7a)

  • Paclitaxel (or another P-gp substrate chemotherapeutic)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other formazan solubilizing agent

  • Cell culture medium and supplements

  • 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the P-gp-overexpressing and parental cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Paclitaxel, both in the presence and absence of a fixed, non-toxic concentration of this compound.

  • Also, determine the cytotoxicity of this compound alone to ensure the concentration used for the reversal studies is not cytotoxic.

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for Paclitaxel in the presence and absence of this compound.

  • The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the P-gp inhibitor.

Data Presentation: In Vitro Characteristics of this compound (Compound 7a)

The following tables summarize the known in vitro characteristics of this compound. The quantitative data is based on findings reported in the scientific literature.

Table 1: Effect of this compound on P-gp ATPase Activity

ConditionConcentration of Inhibitor 15Inhibition Rate (%)
Basal P-gp ATPase Activity25 µM87%
Verapamil-Stimulated P-gp ATPase Activity25 µM60%

Table 2: Functional P-gp Inhibition and Reversal of Multidrug Resistance by this compound

AssayCell LineEffect
Rhodamine 123 EffluxP-gp Overexpressing CellsInterferes with P-gp-mediated efflux
Paclitaxel CytotoxicityKBV (P-gp Overexpressing)Markedly enhances therapeutic efficacy

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the proposed mechanism of action for this compound.

P_gp_ATPase_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis membranes P-gp Membranes reaction Reaction Mix: Membranes + Inhibitor/Control membranes->reaction inhibitor This compound inhibitor->reaction verapamil Verapamil (Control) verapamil->reaction atp ATP add_atp Add ATP to start reaction atp->add_atp incubation Incubate at 37°C reaction->incubation incubation->add_atp reaction_incubation Incubate at 37°C add_atp->reaction_incubation stop_reaction Stop reaction & Add Phosphate Reagent reaction_incubation->stop_reaction read_absorbance Read Absorbance (620 nm) stop_reaction->read_absorbance calculate_pi Calculate [Pi] released read_absorbance->calculate_pi determine_inhibition Determine % Inhibition calculate_pi->determine_inhibition

Workflow for the P-gp ATPase Activity Assay.

Rhodamine_123_Efflux_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_outcome Outcome seed_cells Seed P-gp overexpressing cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere pre_incubate Pre-incubate with This compound adhere->pre_incubate add_rho123 Add Rhodamine 123 pre_incubate->add_rho123 incubate_rho123 Incubate for 1-2 hours at 37°C add_rho123->incubate_rho123 wash_cells Wash with ice-cold PBS incubate_rho123->wash_cells measure_fluorescence Measure intracellular fluorescence wash_cells->measure_fluorescence no_inhibition Low Fluorescence (P-gp is active) measure_fluorescence->no_inhibition Without Inhibitor inhibition High Fluorescence (P-gp is inhibited) measure_fluorescence->inhibition With Inhibitor 15

Experimental workflow for the Rhodamine 123 Efflux Assay.

Allosteric_Inhibition_Mechanism cluster_active Active P-gp cluster_inhibited Inhibited P-gp pgp P-glycoprotein (P-gp) Transmembrane Domain (TMD) Nucleotide Binding Domain (NBD) adp ADP + Pi pgp:nbd->adp efflux Drug Efflux pgp->efflux Conformational Change inhibitor This compound (Allosteric Inhibitor) pgp_i P-glycoprotein (P-gp) Transmembrane Domain (TMD) Nucleotide Binding Domain (NBD) inhibitor->pgp_i:nbd Binds to Allosteric Site drug Chemotherapeutic Drug (P-gp Substrate) drug->pgp:tmd Binds to Drug Binding Site drug->pgp_i:tmd atp ATP atp->pgp:nbd Binds and hydrolyzes no_efflux No Drug Efflux pgp_i->no_efflux Conformational Change Blocked atp_i ATP atp_i->pgp_i:nbd Hydrolysis Inhibited

Proposed mechanism of nonsubstrate allosteric inhibition by this compound.

Conclusion

This compound (compound 7a) demonstrates significant promise as a nonsubstrate allosteric inhibitor of P-glycoprotein. The in vitro data confirms its ability to inhibit the basal and substrate-stimulated ATPase activity of P-gp, effectively block the efflux of P-gp substrates like Rhodamine 123, and reverse multidrug resistance to chemotherapeutic agents such as Paclitaxel in P-gp-overexpressing cancer cells. Its nonsubstrate nature suggests a potentially favorable profile for clinical development, with a lower likelihood of complex drug-drug interactions compared to substrate inhibitors. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential as an adjunct in cancer chemotherapy. This guide provides the foundational methodologies for the continued investigation of this compound and other novel P-gp modulators.

References

Methodological & Application

Application Notes: In Vitro P-gp Efflux Assays Using P-gp Inhibitor 15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial protein in pharmacology and drug development.[1] As an ATP-dependent efflux pump, P-gp actively transports a wide variety of structurally diverse compounds out of cells.[1][2] This function plays a significant role in the absorption, distribution, and elimination of many drugs, and its overexpression is a key mechanism in the development of multidrug resistance (MDR) in cancer cells.[1][3] Consequently, the identification and characterization of P-gp inhibitors are of great interest in overcoming MDR and improving the pharmacokinetic profiles of therapeutic agents.[2]

P-gp inhibitor 15 is a non-substrate inhibitor of P-glycoprotein that has been shown to inhibit P-gp-ATPase activity and interfere with P-gp-mediated efflux of substrates like Rhodamine 123.[4] These application notes provide a detailed protocol for utilizing this compound in in vitro efflux assays to assess its inhibitory potential and characterize its mechanism of action.

Data Presentation

The following tables summarize example quantitative data that can be generated using the described protocols.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineP-gp SubstrateThis compound IC50 (µM)Verapamil IC50 (µM) (Control)
MDCK-MDR1Rhodamine 123User-determined valueUser-determined value
Caco-2Rhodamine 123User-determined valueUser-determined value
LLC-PK1-MDR1Calcein AMUser-determined valueUser-determined value

Table 2: Effect of this compound on the Efflux Ratio of Digoxin in Caco-2 Cells

CompoundConcentration (µM)Apparent Permeability (Papp) A to B (cm/s)Apparent Permeability (Papp) B to A (cm/s)Efflux Ratio (B to A / A to B)
Digoxin (Control)1User-determined valueUser-determined valueUser-determined value
Digoxin + this compound10User-determined valueUser-determined valueUser-determined value
Digoxin + Verapamil (Control)50User-determined valueUser-determined valueUser-determined value

Experimental Protocols

Cell-Based P-gp Efflux Inhibition Assay using a Fluorescent Substrate

This protocol describes the use of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein AM, to determine the inhibitory activity of this compound in P-gp-overexpressing cell lines (e.g., MDCK-MDR1, Caco-2).

Materials:

  • P-gp-overexpressing cell line (e.g., MDCK-MDR1, Caco-2)

  • Parental cell line (not overexpressing P-gp) as a control

  • Cell culture medium and supplements

  • This compound

  • Verapamil (positive control inhibitor)

  • Rhodamine 123 or Calcein AM (fluorescent P-gp substrate)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the P-gp-overexpressing and parental cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations.

    • Prepare a working solution of the positive control inhibitor (e.g., Verapamil).

    • Prepare a working solution of the fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein AM) in HBSS.

  • Inhibition Assay:

    • Wash the cell monolayers twice with warm HBSS.

    • Add the different concentrations of this compound, the positive control, and a vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 30-60 minutes.

    • Add the fluorescent P-gp substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

  • Measurement of Intracellular Fluorescence:

    • After incubation, wash the cells three times with ice-cold HBSS to remove extracellular substrate.

    • Add a lysis buffer to each well to release the intracellular contents.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence from the readings.

    • Normalize the fluorescence in the P-gp-overexpressing cells to the fluorescence in the parental cells to determine the extent of P-gp-mediated efflux.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Bidirectional Transport Assay in Caco-2 Cells

This assay is used to determine if a test compound is a P-gp substrate or inhibitor by measuring its transport across a Caco-2 cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • This compound

  • Digoxin (a known P-gp substrate)

  • HBSS or other transport buffer

  • LC-MS/MS or other analytical method for quantifying the test compound

Procedure:

  • Caco-2 Cell Culture on Transwells®:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with warm transport buffer.

    • For the A-to-B transport, add the test compound (with and without this compound) to the apical side and fresh transport buffer to the basolateral side.

    • For the B-to-A transport, add the test compound (with and without this compound) to the basolateral side and fresh transport buffer to the apical side.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration of the compound.

    • Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the compound is a P-gp substrate. A significant reduction in the efflux ratio in the presence of this compound confirms its inhibitory activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis prep_cells Seed P-gp overexpressing cells (e.g., MDCK-MDR1) pre_incubation Pre-incubate cells with This compound prep_cells->pre_incubation prep_inhibitor Prepare serial dilutions of This compound prep_inhibitor->pre_incubation prep_substrate Prepare fluorescent P-gp substrate (e.g., Rhodamine 123) add_substrate Add fluorescent substrate to all wells prep_substrate->add_substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation wash_cells Wash cells to remove extracellular substrate incubation->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells read_fluorescence Measure intracellular fluorescence lyse_cells->read_fluorescence analyze_data Calculate % inhibition and IC50 read_fluorescence->analyze_data

Caption: Workflow for the in vitro cell-based P-gp efflux inhibition assay.

Caption: Mechanism of P-gp mediated efflux and its inhibition by this compound.

References

Application Notes and Protocols for P-gp Inhibitor 15 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing P-gp Inhibitor 15 (also known as compound 7a), a non-substrate allosteric inhibitor of P-glycoprotein (P-gp), in cell culture experiments. P-gp is a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells by effluxing a wide range of chemotherapeutic agents. This compound offers a promising tool to investigate and potentially reverse P-gp-mediated MDR.

Introduction

This compound acts by binding to a putative allosteric site on the nucleotide-binding domains of P-gp, thereby inhibiting its ATPase activity and substrate efflux without being transported itself[1][2]. This mechanism allows for the potentiation of cytotoxic effects of P-gp substrate drugs in resistant cancer cells. These notes detail the experimental procedures for assessing the cytotoxicity of this compound, its efficacy in reversing paclitaxel resistance, its inhibitory effect on P-gp's efflux function using a Rhodamine 123 assay, and its direct impact on P-gp's ATPase activity.

Data Presentation

Quantitative Analysis of this compound (Compound 7a) Activity
ParameterCell LineValueReference CompoundValue (Reference)
Reversal of Paclitaxel Resistance (IC50 in nM) KBV41.3 ± 3.5Verapamil102.8 ± 8.7
Cytotoxicity (IC50 in µM) KBV> 50Paclitaxel1864.0 ± 153.2
KB> 50Paclitaxel8.8 ± 0.7
HK-2> 50--
P-gp ATPase Activity Inhibition P-gp Membranes87% inhibition of basal activity at 25 µMVerapamil60% inhibition of verapamil-stimulated activity at 25 µM

KBV: A P-gp overexpressing human oral carcinoma cell line. KB: The parental sensitive human oral carcinoma cell line. HK-2: A human renal proximal tubular epithelial cell line (normal cell model).

Experimental Protocols

Cell Viability and Reversal of Multidrug Resistance (MTT Assay)

This protocol determines the cytotoxicity of this compound and its ability to reverse paclitaxel resistance in P-gp overexpressing cells.

Materials:

  • KBV and KB cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (Compound 7a)

  • Paclitaxel

  • Verapamil (as a reference inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed KBV and KB cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete RPMI-1640 medium (containing 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare serial dilutions of this compound, paclitaxel, and verapamil in culture medium. For reversal experiments, prepare solutions of paclitaxel with a fixed, non-toxic concentration of this compound (e.g., 10 µM) or verapamil.

  • Cell Treatment:

    • Cytotoxicity Assay: Replace the medium with fresh medium containing various concentrations of this compound alone.

    • Reversal of Resistance Assay: Replace the medium with fresh medium containing various concentrations of paclitaxel in the presence or absence of a fixed concentration of this compound or verapamil.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism). The reversal fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the inhibitor.

Rhodamine 123 Efflux Assay

This assay measures the ability of this compound to block the efflux of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • KBV and KB cells

  • RPMI-1640 medium (phenol red-free)

  • Fetal Bovine Serum (FBS)

  • This compound (Compound 7a)

  • Verapamil

  • Rhodamine 123

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Protocol:

  • Cell Preparation: Harvest KBV and KB cells and resuspend them in phenol red-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Incubate the cell suspension with desired concentrations of this compound or verapamil for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for 60 minutes at 37°C in the dark.

  • Efflux Period: Centrifuge the cells at 1000 rpm for 5 minutes, remove the supernatant, and resuspend the cells in fresh, pre-warmed, phenol red-free medium (with or without the inhibitor). Incubate for another 60 minutes at 37°C to allow for efflux.

  • Washing: Centrifuge the cells and wash twice with ice-cold PBS.

  • Fluorescence Measurement: Resuspend the final cell pellet in PBS and measure the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

P-gp ATPase Activity Assay

This assay directly measures the effect of this compound on the ATP hydrolysis activity of P-gp.

Materials:

  • P-gp containing membrane vesicles

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • This compound (Compound 7a)

  • Verapamil (as a stimulator)

  • ATP

  • Reagents for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)

  • 96-well plates

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well plate, add P-gp membrane vesicles (5-10 µg of protein) to the assay buffer.

  • Inhibitor Addition: Add this compound at various concentrations (e.g., a final concentration of 25 µM). For investigating the inhibition of stimulated activity, also add a P-gp substrate like verapamil (e.g., 100 µM).

  • Pre-incubation: Incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

  • Incubation: Incubate the reaction for 20 minutes at 37°C.

  • Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Malachite Green assay, according to the manufacturer's instructions.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Data Analysis: The P-gp-specific ATPase activity is calculated as the difference between the total ATPase activity and the basal ATPase activity (measured in the absence of any stimulating or inhibiting compounds). The inhibitory effect of this compound is expressed as the percentage of inhibition of the basal or verapamil-stimulated P-gp ATPase activity.[1][2]

Visualizations

P_gp_Inhibition_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-gp Transporter Drug Chemotherapeutic Drug (e.g., Paclitaxel) Pgp->Drug Efflux Drug_out Drug (extracellular) Pgp->Drug_out Efflux Drug->Pgp Binds to Substrate Site Inhibitor This compound ATP ATP Inhibitor->ATP Inhibits Hydrolysis NBD Nucleotide-Binding Domains (NBDs) Inhibitor->NBD Binds to Allosteric Site ADP ADP + Pi ATP->ADP Hydrolysis ATP->NBD Binds NBD->Pgp Conformational Change Extracellular Extracellular Space Intracellular Intracellular Space Drug_in Drug (intracellular) Drug_out->Drug_in Diffusion Drug_in->Pgp Experimental_Workflow_MTT start Start seed Seed Cells (5,000 cells/well) in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound and/or Paclitaxel incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure Absorbance at 490 nm solubilize->read analyze Analyze Data (Calculate IC50, RF) read->analyze end End analyze->end Experimental_Workflow_Rhodamine start Start prepare_cells Prepare Cell Suspension (1x10^6 cells/mL) start->prepare_cells preincubate Pre-incubate with This compound (30 min) prepare_cells->preincubate load_rh123 Load with Rhodamine 123 (60 min) preincubate->load_rh123 efflux Resuspend in fresh medium for efflux (60 min) load_rh123->efflux wash Wash cells twice with ice-cold PBS efflux->wash measure Measure Intracellular Fluorescence wash->measure analyze Analyze Data measure->analyze end End analyze->end

References

Application Notes and Protocols: Enhancing Paclitaxel Efficacy with P-gp Inhibitor 15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers. However, its efficacy is often limited by the development of multidrug resistance (MDR), primarily mediated by the overexpression of P-glycoprotein (P-gp), a cell membrane efflux pump that actively transports paclitaxel out of cancer cells. P-gp inhibitor 15 (also known as compound 7a) is a novel, nonsubstrate allosteric inhibitor of P-gp. Co-administration of this compound with paclitaxel presents a promising strategy to overcome P-gp-mediated resistance and enhance the therapeutic efficacy of paclitaxel. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the synergistic effect of this compound and paclitaxel.

Mechanism of Action

This compound functions as a nonsubstrate allosteric inhibitor of P-glycoprotein.[1] This means it binds to a site on the P-gp transporter distinct from the substrate-binding site (allosteric) and is not transported out of the cell by P-gp itself (nonsubstrate).[1] This binding event inhibits the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates like paclitaxel.[1] By inhibiting P-gp's function, this compound effectively increases the intracellular concentration of paclitaxel in resistant cancer cells, thereby restoring their sensitivity to the chemotherapeutic agent.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineThis compound ConcentrationResult
Inhibition of Basal P-gp-ATPase ActivityP-gp expressing membranes25 µM87% inhibition[1]
Inhibition of Verapamil-Stimulated P-gp-ATPase ActivityP-gp expressing membranes25 µM60% inhibition[1]
In Vivo Efficacy of this compound in Combination with Paclitaxel
Animal ModelTumor TypeTreatment GroupTumor Inhibition Ratio
Nude MiceKBV XenograftPaclitaxel + this compound58.1%[1]

Experimental Protocols

P-gp ATPase Activity Assay

This protocol is adapted from standard P-gp ATPase assays and the information available on this compound.

Objective: To determine the effect of this compound on the ATPase activity of P-gp.

Materials:

  • P-gp-expressing cell membranes (e.g., from High Five insect cells)

  • This compound (Compound 7a)

  • Paclitaxel

  • Verapamil (positive control)

  • Sodium orthovanadate (Na₃VO₄, ATPase inhibitor control)

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl₂, 1 mM EGTA)

  • Phosphate standard solution

  • Reagents for detecting inorganic phosphate (e.g., Pgp-Glo™ Assay System)

Procedure:

  • Prepare a reaction mixture containing P-gp-expressing membranes in the assay buffer.

  • Add this compound at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM) to the reaction mixture. For control wells, add verapamil or Na₃VO₄.

  • Pre-incubate the mixtures for 5 minutes at 37°C.

  • Initiate the ATPase reaction by adding a final concentration of 5 mM ATP.

  • Incubate for 40 minutes at 37°C.[2]

  • Stop the reaction by adding an appropriate stop solution (e.g., as provided in a commercial kit).

  • Measure the amount of inorganic phosphate released using a suitable detection method, such as a colorimetric assay or a luminescence-based assay like the Pgp-Glo™ Assay.[2]

  • To assess the effect on stimulated ATPase activity, perform the assay in the presence of a P-gp substrate like verapamil, and then add this compound.

  • Calculate the percentage of inhibition relative to the control (untreated) samples.

Rhodamine 123 Efflux Assay

This protocol is a standard method to assess P-gp transport function.

Objective: To evaluate the ability of this compound to block the efflux of a known P-gp substrate, Rhodamine 123.

Materials:

  • P-gp-overexpressing cells (e.g., KBV or MCF-7/ADR) and their parental sensitive cell line.

  • This compound (Compound 7a)

  • Rhodamine 123

  • Verapamil or Cyclosporin A (positive controls)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for cell lysis)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed the P-gp-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a positive control inhibitor for 1 hour at 37°C.

  • Add Rhodamine 123 (final concentration of 5 µM) to all wells and incubate for another 60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells with a lysis buffer containing 1% Triton X-100.

  • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Alternatively, for flow cytometry analysis, after washing, resuspend the cells in PBS and analyze the fluorescence intensity.

  • An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with paclitaxel in a nude mouse xenograft model.

Objective: To determine if this compound can enhance the anti-tumor efficacy of paclitaxel in a P-gp-overexpressing tumor model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • P-gp-overexpressing cancer cells (e.g., KBV human oral carcinoma cells)

  • Matrigel (optional, for subcutaneous injection)

  • This compound (Compound 7a)

  • Paclitaxel

  • Vehicle solutions for drug administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject approximately 5 x 10⁶ KBV cells (resuspended in PBS or a mixture with Matrigel) into the flank of each nude mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into the following treatment groups (n=6-8 mice per group):

    • Vehicle control

    • Paclitaxel alone

    • This compound alone

    • Paclitaxel + this compound

  • Based on typical preclinical studies, a potential dosing regimen could be:

    • Paclitaxel: 10-15 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.) every 3-4 days.

    • This compound: Dose to be determined based on maximum tolerated dose (MTD) studies, administered orally (p.o.) or i.p. daily or on the same schedule as paclitaxel.

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a predetermined period (e.g., 2-3 weeks) or until the tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Calculate the tumor inhibition ratio for the combination therapy group compared to the control and single-agent groups.

Visualizations

P_gp_Inhibition_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Hydrolysis Paclitaxel_out Extracellular Paclitaxel Pgp->Paclitaxel_out Efflux Paclitaxel_in Paclitaxel Paclitaxel_in->Pgp Binds to substrate site Apoptosis Apoptosis Paclitaxel_in->Apoptosis Induces Inhibitor_in This compound Inhibitor_in->Pgp Binds to allosteric site Inhibitor_in->Pgp Inhibits ATPase activity ATP ATP ATP->Pgp Provides energy

Caption: Mechanism of this compound in overcoming paclitaxel resistance.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Study ATPase_Assay P-gp ATPase Activity Assay Efflux_Assay Rhodamine 123 Efflux Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Xenograft Establish KBV Xenograft in Nude Mice Cytotoxicity_Assay->Xenograft Treatment Administer Paclitaxel +/- this compound Xenograft->Treatment Monitoring Monitor Tumor Growth and Toxicity Treatment->Monitoring Analysis Tumor Excision and Analysis Monitoring->Analysis end End Analysis->end start Start start->ATPase_Assay

Caption: Overall workflow for evaluating this compound and paclitaxel combination.

References

Application Notes and Protocols for Xenograft Models Utilizing P-glycoprotein (P-gp) Inhibitor 15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells.[1][2][3] By actively transporting a wide range of chemotherapeutic agents out of cancer cells, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy.[2][4] This mechanism is a significant contributor to treatment failure in various cancers.

The inhibition of P-gp has emerged as a promising strategy to overcome MDR and enhance the effectiveness of chemotherapy.[2][4] P-gp inhibitors can block the efflux function of the pump, thereby increasing the intracellular accumulation of anticancer drugs in resistant tumors.[5] This application note provides a detailed experimental design and protocols for evaluating the efficacy of a P-gp inhibitor, specifically "P-gp inhibitor 15," in a preclinical xenograft model of drug-resistant cancer. "this compound" is a nonsubstrate inhibitor of P-gp that has been shown to inhibit P-gp-ATPase activity and reverse P-gp-mediated drug efflux.[6]

These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the potential of P-gp inhibitors in combination with standard chemotherapeutic agents.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of P-gp-mediated drug resistance and the proposed experimental workflow to evaluate the efficacy of this compound.

Pgp_Mechanism cluster_cell Cancer Cell cluster_inhibition Chemo Chemotherapeutic Drug Target Intracellular Target (e.g., DNA) Chemo->Target Induces Apoptosis Pgp P-glycoprotein (P-gp) Chemo->Pgp Binds to P-gp Extracellular Extracellular Space Chemo->Extracellular Pumped Out Pgp->Chemo Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Hydrolysis Pgp_Inhibitor This compound Pgp_Inhibitor->Pgp Inhibits Chemo_outside Chemotherapeutic Drug Chemo_outside->Chemo Enters Cell Xenograft_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Xenograft Model cluster_data Data Analysis and Interpretation A Select P-gp overexpressing and parental cell lines B Characterize P-gp expression (e.g., Western Blot, qRT-PCR) A->B C Determine IC50 of chemotherapeutic agent +/- this compound B->C D Implant P-gp overexpressing cells into immunocompromised mice E Allow tumors to reach a palpable size (e.g., 100-150 mm³) D->E F Randomize mice into treatment groups E->F G Administer treatments: - Vehicle Control - Chemotherapy alone - this compound alone - Chemotherapy + this compound F->G H Monitor tumor growth, body weight, and animal health G->H I Endpoint analysis: - Tumor weight and volume - Immunohistochemistry (IHC) - Pharmacokinetic (PK) analysis H->I J Compare tumor growth inhibition between groups I->J K Assess toxicity of the combination therapy J->K L Correlate in vitro and in vivo findings K->L

References

Application Notes and Protocols for P-gp Inhibitor 15 in Blood-Brain Barrier Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical component of the blood-brain barrier (BBB).[1][2] Expressed on the luminal membrane of brain capillary endothelial cells, P-gp functions as an efflux pump, actively transporting a wide variety of xenobiotics out of the brain and back into the bloodstream.[1][2] This protective mechanism significantly limits the brain penetration of many therapeutic agents, posing a major challenge in the treatment of central nervous system (CNS) disorders.

P-gp inhibitor 15, also known as compound 7a, is a novel, potent, and nonsubstrate allosteric inhibitor of P-gp.[3][4] Unlike substrate inhibitors that compete for transport, this compound binds to a putative allosteric site at the nucleotide-binding domains of P-gp, modulating its activity without being transported itself.[3][4] This mechanism of action makes it a valuable tool for studying the role of P-gp in BBB transport and for developing strategies to enhance drug delivery to the CNS.

These application notes provide an overview of this compound and detailed protocols for its use in in vitro and in vivo models to study and overcome P-gp-mediated efflux at the BBB.

Mechanism of Action of this compound

This compound functions as a nonsubstrate allosteric inhibitor.[3][4] Its mechanism involves:

  • Binding to an Allosteric Site: It binds to a site on P-gp distinct from the substrate-binding pocket, likely within the nucleotide-binding domains.[3][4]

  • Inhibition of ATPase Activity: This binding event interferes with the ATP hydrolysis that powers the conformational changes required for substrate efflux. This compound has been shown to suppress both basal and verapamil-stimulated P-gp-ATPase activities.[3][4]

  • Non-Substrate Nature: The inhibitor itself is not a substrate for P-gp and is therefore not pumped out of the cell, leading to sustained inhibition.[3]

This allosteric inhibition mechanism can be visualized as follows:

cluster_membrane Cell Membrane cluster_process Mechanism of P-gp Inhibition Pgp P-glycoprotein (P-gp) Intracellular Extracellular Substrate P-gp Substrate (e.g., Paclitaxel) Pgp:out->Substrate Efflux ADP ADP + Pi Pgp:in->ADP Hydrolysis Block Inhibition Inhibitor This compound Inhibitor->Pgp Binds to allosteric site Substrate->Pgp:in Binds to substrate site ATP ATP ATP->Pgp:in Binds to nucleotide site Block->Pgp:out Blocks Conformational Change

Caption: Mechanism of this compound as a nonsubstrate allosteric inhibitor.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activity of this compound (compound 7a).

Table 1: In Vitro Inhibition of P-gp ATPase Activity

CompoundConcentration (µM)ATPase ActivityInhibition Rate (%)
This compound 25Basal87
25Verapamil-Stimulated60

Data sourced from Yang G, et al. J Med Chem. 2023.[3]

Table 2: In Vivo Tumor Growth Inhibition in a KBV Xenograft Model

Treatment GroupTumor Inhibition Ratio (%)
Paclitaxel-
This compound + Paclitaxel 58.1

Data sourced from Yang G, et al. J Med Chem. 2023.[3]

Experimental Protocols

In Vitro P-gp Inhibition Assessment in a Blood-Brain Barrier Model

This protocol describes the use of a Rhodamine 123 efflux assay in a human cerebral microvascular endothelial cell line (hCMEC/D3) model of the BBB to assess the inhibitory activity of this compound.

Materials:

  • hCMEC/D3 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Endothelial cell growth medium

  • Hank's Balanced Salt Solution (HBSS)

  • Rhodamine 123

  • This compound

  • Positive control inhibitor (e.g., Verapamil or Cyclosporin A)

  • Fluorescence plate reader

Protocol Workflow:

A 1. Seed hCMEC/D3 cells on Transwell inserts B 2. Culture until a confluent monolayer forms A->B C 3. Pre-incubate with This compound or control B->C D 4. Add Rhodamine 123 to the apical chamber C->D E 5. Incubate and collect samples from the basolateral chamber at time points D->E F 6. Measure Rhodamine 123 fluorescence E->F G 7. Calculate apparent permeability (Papp) F->G

Caption: Workflow for the in vitro Rhodamine 123 efflux assay.

Detailed Steps:

  • Cell Culture: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts at an appropriate density. Culture the cells in endothelial cell growth medium until a confluent monolayer is formed, typically confirmed by measuring transendothelial electrical resistance (TEER).

  • Pre-incubation with Inhibitor:

    • Prepare solutions of this compound at various concentrations in HBSS.

    • Wash the cell monolayers on the Transwell inserts with pre-warmed HBSS.

    • Add the this compound solutions or a positive control inhibitor (e.g., 10 µM Cyclosporin A) to both the apical (upper) and basolateral (lower) chambers.[5] Incubate for 30-60 minutes at 37°C.[5]

  • Rhodamine 123 Efflux Assay:

    • Prepare a solution of 10 µM Rhodamine 123 in HBSS, with and without the different concentrations of this compound.

    • Remove the pre-incubation solution from the apical chamber and replace it with the Rhodamine 123 solution (with or without inhibitor).

    • Replace the solution in the basolateral chamber with fresh HBSS (with or without inhibitor).

    • Incubate the plate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the basolateral chamber and replace with an equal volume of fresh HBSS (with or without inhibitor).

  • Fluorescence Measurement: Measure the fluorescence of the collected samples using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Calculate the cumulative amount of Rhodamine 123 transported to the basolateral chamber over time.

    • Determine the apparent permeability coefficient (Papp) for Rhodamine 123 in the presence and absence of this compound. A significant increase in the Papp value in the presence of the inhibitor indicates P-gp inhibition.

In Vivo Assessment of Brain Accumulation of a P-gp Substrate

This protocol describes a method to evaluate the effect of this compound on the brain accumulation of a known P-gp substrate, paclitaxel, in mice.

Materials:

  • Mice (e.g., C57BL/6 or nude mice for tumor models)

  • This compound

  • Paclitaxel

  • Vehicle for drug administration (e.g., saline, DMSO/Cremophor EL solution)

  • Anesthesia

  • Surgical tools for tissue collection

  • Homogenizer

  • LC-MS/MS system for drug quantification

Protocol Workflow:

A 1. Administer this compound (or vehicle) to mice B 2. After a pre-determined time, administer Paclitaxel (i.v.) A->B C 3. At a specified time point, anesthetize the mice B->C D 4. Perfuse transcardially with saline to remove blood C->D E 5. Collect brain tissue D->E F 6. Homogenize brain tissue E->F G 7. Extract Paclitaxel and analyze by LC-MS/MS F->G H 8. Compare brain concentrations between groups G->H

Caption: Workflow for the in vivo brain accumulation study.

Detailed Steps:

  • Animal Dosing:

    • Divide mice into at least two groups: Vehicle + Paclitaxel, and this compound + Paclitaxel.

    • Administer this compound (e.g., via oral gavage or intravenous injection) at a pre-determined dose. The timing of administration should be based on the pharmacokinetic properties of the inhibitor to ensure maximal P-gp inhibition at the BBB when paclitaxel is administered.

  • Paclitaxel Administration: After the appropriate pre-treatment time with the inhibitor, administer paclitaxel intravenously to all mice.

  • Sample Collection:

    • At a designated time point after paclitaxel administration (e.g., 2 hours), anesthetize the mice.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Excise the brain and store it at -80°C until analysis.

  • Sample Processing and Analysis:

    • Weigh the brain tissue and homogenize it in a suitable buffer.

    • Perform a liquid-liquid or solid-phase extraction to isolate paclitaxel from the brain homogenate.

    • Quantify the concentration of paclitaxel in the brain extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (if plasma samples are also collected).

    • Compare the mean brain concentration of paclitaxel between the group that received this compound and the control group. A statistically significant increase in brain paclitaxel concentration in the inhibitor-treated group demonstrates the efficacy of this compound in overcoming P-gp-mediated efflux at the BBB.[6][7]

Conclusion

This compound represents a promising research tool for investigating the intricacies of blood-brain barrier transport. Its nonsubstrate, allosteric mechanism of action provides a distinct advantage for dissecting the role of P-gp in limiting CNS drug delivery. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in both in vitro and in vivo models to advance our understanding of BBB physiology and to develop novel strategies for treating CNS diseases.

References

Application Notes and Protocols for Assessing P-gp Inhibition with Compound 15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of xenobiotics, including many therapeutic drugs, from cells.[1][2] This efflux mechanism plays a significant role in drug disposition, affecting oral bioavailability, distribution to tissues like the brain, and elimination.[1] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), limiting the efficacy of chemotherapy.[1][3][4] Therefore, the identification and characterization of P-gp inhibitors are of great interest in drug development to overcome MDR and improve drug efficacy.[3]

Compound 15 (also referred to as compound 7a) has been identified as a nonsubstrate inhibitor of P-gp.[5] It has been shown to inhibit the ATPase activity of P-gp and interfere with the efflux of P-gp substrates like Rhodamine 123.[5] This document provides detailed protocols for assessing the P-gp inhibitory activity of Compound 15 using common in vitro methods: the P-gp-Glo™ ATPase Assay and the Calcein-AM Efflux Assay.

Data Presentation

The following table summarizes the expected quantitative data from the described experimental protocols for Compound 15.

Assay TypeKey Parameter MeasuredExpected Outcome for Compound 15
P-gp-Glo™ ATPase AssayIC50 (half maximal inhibitory concentration)A measurable IC50 value indicating the concentration of Compound 15 required to inhibit 50% of P-gp's ATPase activity.
Calcein-AM Efflux AssayEC50 (half maximal effective concentration)A measurable EC50 value indicating the concentration of Compound 15 required to achieve 50% of the maximum increase in intracellular calcein fluorescence.
Fold Increase in FluorescenceA dose-dependent increase in intracellular fluorescence in the presence of Compound 15 compared to the vehicle control.

Experimental Protocols

P-gp-Glo™ ATPase Assay

This assay measures the effect of a test compound on the ATPase activity of P-gp. P-gp utilizes ATP hydrolysis to efflux substrates. Inhibitors of P-gp will reduce its ATPase activity. The Pgp-Glo™ Assay is a luminescence-based method that quantifies the amount of ATP remaining in the reaction mixture after incubation with P-gp.[6][7] A decrease in luminescence corresponds to ATP consumption by P-gp, and inhibition by a compound like Compound 15 will result in a higher luminescent signal compared to the untreated control.[6]

Workflow for P-gp-Glo™ ATPase Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Pgp-Glo™ Assay Buffer - Recombinant Human P-gp Membranes - MgATP Solution - Compound 15 Dilutions - Controls (Verapamil, Na3VO4) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_reagents Add to wells: 1. P-gp Membranes 2. Compound 15 / Controls 3. Pgp-Glo™ Assay Buffer prep_plate->add_reagents pre_incubate Pre-incubate at 37°C for 5-10 min add_reagents->pre_incubate start_reaction Initiate Reaction: Add MgATP pre_incubate->start_reaction incubate Incubate at 37°C for 40 min start_reaction->incubate add_detection Add ATP Detection Reagent incubate->add_detection incubate_rt Incubate at RT for 20 min add_detection->incubate_rt read_luminescence Read Luminescence incubate_rt->read_luminescence calculate_inhibition Calculate Percent Inhibition read_luminescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow of the P-gp-Glo™ ATPase Assay.

Materials:

  • Pgp-Glo™ Assay System (Promega)[6]

  • Recombinant human P-gp membranes

  • Compound 15

  • Verapamil (positive control inhibitor)

  • Sodium orthovanadate (Na3VO4, selective P-gp inhibitor)[6]

  • 96-well white, opaque plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare Pgp-Glo™ Assay Buffer, MgATP, and ATP Detection Reagent according to the manufacturer's instructions.[6]

  • Compound Preparation: Prepare a serial dilution of Compound 15 in Pgp-Glo™ Assay Buffer. Also, prepare solutions of verapamil and Na3VO4 as positive and negative controls, respectively.

  • Assay Setup:

    • Add 10 µL of Pgp-Glo™ Assay Buffer to all wells.

    • Add 5 µL of the appropriate concentration of Compound 15, verapamil, Na3VO4, or vehicle control to the respective wells.

    • Add 10 µL of recombinant human P-gp membranes (e.g., 25 µ g/well ) to all wells except the no-P-gp control wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add 25 µL of 5mM MgATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 40 minutes.

  • ATP Detection:

    • Add 50 µL of ATP Detection Reagent to each well.

    • Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence of each well using a luminometer.

  • Data Analysis:

    • The P-gp-specific ATPase activity is calculated as the difference in ATP consumed between the no-Na3VO4 and the Na3VO4-treated samples.

    • Calculate the percent inhibition of P-gp ATPase activity for each concentration of Compound 15.

    • Plot the percent inhibition against the logarithm of Compound 15 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcein-AM Efflux Assay

The Calcein-AM assay is a cell-based fluorescent method to assess P-gp activity.[8][9] Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein.[8] Calcein is a substrate of P-gp and is actively transported out of cells overexpressing P-gp.[8] In the presence of a P-gp inhibitor like Compound 15, the efflux of calcein is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence.[8][10]

Logical Relationship in Calcein-AM Assay

G cluster_cell Cell cluster_inhibitor Inhibitor Calcein_AM Calcein-AM (Non-fluorescent) Esterases Intracellular Esterases Calcein_AM->Esterases Enters Cell Calcein Calcein (Fluorescent) Esterases->Calcein Hydrolyzes Pgp P-gp Calcein->Pgp Substrate for Pgp->Calcein Efflux Compound_15 Compound 15 Compound_15->Pgp Inhibits

Caption: Mechanism of the Calcein-AM Assay for P-gp Inhibition.

Materials:

  • A cell line overexpressing P-gp (e.g., L-MDR1, K562/MDR) and the corresponding parental cell line.[11]

  • Calcein-AM

  • Compound 15

  • Verapamil (positive control inhibitor)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing cells and the parental cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., HBSS).

    • Add the assay buffer containing various concentrations of Compound 15, verapamil, or vehicle control to the wells.

    • Incubate at 37°C for 30-60 minutes.

  • Calcein-AM Loading:

    • Add Calcein-AM to each well to a final concentration of 0.25-1 µM.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Remove the Calcein-AM solution and wash the cells three times with ice-cold assay buffer to remove extracellular dye.

  • Fluorescence Measurement: Add fresh assay buffer to each well and measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the fold increase in fluorescence for each concentration of Compound 15 relative to the vehicle control.

    • Plot the fold increase in fluorescence against the logarithm of Compound 15 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The protocols detailed in these application notes provide robust methods for characterizing the P-gp inhibitory activity of Compound 15. The P-gp-Glo™ ATPase assay offers a direct biochemical measurement of inhibition, while the Calcein-AM efflux assay provides a cell-based confirmation of the compound's ability to block P-gp-mediated transport. Consistent results from both assays will provide strong evidence for the P-gp inhibitory potential of Compound 15, supporting its further development as a potential agent to overcome multidrug resistance or to modulate drug pharmacokinetics. It is recommended to perform these assays with appropriate positive and negative controls to ensure the validity of the results.

References

Troubleshooting & Optimization

P-gp inhibitor 15 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of P-gp Inhibitor 15 (also known as compound 7a; MCE HY-155032).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (compound 7a) is a potent, non-substrate, allosteric inhibitor of P-glycoprotein (P-gp or ABCB1).[1][2] Unlike substrate inhibitors that compete for transport, this compound binds to an allosteric site on the transporter. This binding inhibits the basal and substrate-stimulated ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates from the cell.[2][3] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered P-gp substrates, such as certain chemotherapeutic agents, thereby enhancing their efficacy.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. Please refer to the tables below for detailed storage recommendations for the compound in both solid (powder) and solvent-based stock solution forms. These recommendations are based on typical stability data for similar research compounds. Always refer to the Certificate of Analysis provided by the supplier for lot-specific information.[1]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to use an appropriate organic solvent such as DMSO. For in vitro experiments, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM in DMSO) and then dilute it further in the aqueous culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been demonstrated to be effective in vivo. In a xenograft tumor model using nude mice, it was shown to significantly enhance the anti-tumor efficacy of paclitaxel.[1][2] For in vivo applications, appropriate formulation and dosing must be determined based on the specific animal model and experimental design.

Q5: Is this compound itself a substrate for P-gp?

A5: No, a key feature of this compound is that it is a non-substrate inhibitor.[2] This means it is not actively transported out of the cell by P-gp, which may contribute to its sustained inhibitory activity at the target site.

Stability and Storage Conditions

Quantitative stability data is summarized below. For optimal performance, adhere to these storage guidelines.

Table 1: Storage Conditions for Solid this compound

Storage TemperatureShelf Life
-20°C3 years
4°C2 years
Room TemperatureShipped at RT; long-term storage not recommended

Data is based on general guidelines for similar compounds. Always consult the product-specific Certificate of Analysis.

Table 2: Storage Conditions for this compound in Solvent

Storage TemperatureShelf Life
-80°C2 years
-20°C1 year

Note: The stability of the compound in solution is dependent on the solvent used. For long-term storage, it is recommended to aliquot stock solutions to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of P-gp Activity Observed

Potential Cause Recommended Action
Compound Degradation Verify the age and storage conditions of the compound. If improperly stored, acquire a new vial. Prepare fresh stock solutions.
Incorrect Concentration Confirm calculations for stock solution and final dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
Low P-gp Expression Ensure the cell line used (e.g., NCI/ADR-RES, KB-V1) has a high level of P-gp expression. Verify expression levels via Western Blot or qPCR if necessary.
Assay Interference The compound may interfere with the fluorescent substrate (e.g., Rhodamine 123, Calcein AM) or the detection method. Run appropriate controls, including the inhibitor alone without cells and cells alone, to check for autofluorescence or quenching.

Issue 2: Observed Cellular Toxicity

Potential Cause Recommended Action
High Inhibitor Concentration Determine the cytotoxic concentration of the inhibitor in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). Use the inhibitor at concentrations below its toxic threshold.
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with the same amount of solvent) to assess solvent toxicity.
Extended Incubation Time Optimize the incubation time. Shorter incubation periods may be sufficient to observe P-gp inhibition without causing significant cytotoxicity.

Experimental Protocols & Methodologies

Protocol 1: P-gp Mediated Efflux Assay using Rhodamine 123

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

  • Cell Seeding: Seed P-gp-overexpressing cells (e.g., KB-V1) and the parental drug-sensitive cell line (e.g., KB) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., Verapamil) in assay buffer for 30-60 minutes at 37°C.

  • Substrate Loading: Add the P-gp substrate, Rhodamine 123, to all wells at a final concentration of ~5 µM and incubate for an additional 60-90 minutes at 37°C to allow for cellular uptake.

  • Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Phase: Add fresh assay buffer (with and without the inhibitor) and incubate for 60-120 minutes at 37°C to allow for P-gp-mediated efflux.

  • Quantification: Lyse the cells using a lysis buffer. Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation/Emission ~505/534 nm).

  • Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Protocol 2: P-gp ATPase Activity Assay

This biochemical assay measures the effect of the inhibitor on the ATP hydrolysis rate of P-gp, which is coupled to substrate transport.

  • Reagent Preparation: Prepare a reaction buffer, MgATP solution, and obtain P-gp-containing membrane vesicles.

  • Reaction Setup: In a 96-well plate, add P-gp membrane vesicles to the reaction buffer.

  • Inhibitor Addition: Add various concentrations of this compound. To measure the effect on stimulated activity, also add a known P-gp substrate/stimulator like Verapamil. Include a positive control inhibitor (e.g., Sodium Orthovanadate).

  • Initiate Reaction: Start the reaction by adding MgATP to each well. Incubate at 37°C for 20-40 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is commonly done using a colorimetric method, such as one based on malachite green, and measuring the absorbance.

  • Data Analysis: A decrease in phosphate production compared to the basal or verapamil-stimulated control indicates inhibition of P-gp ATPase activity.

Visualizations

G cluster_start Start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_assay Assay Controls cluster_end Resolution start Inconsistent or No P-gp Inhibition check_storage Verify Compound Storage & Age start->check_storage check_calcs Double-Check Dilution Calculations start->check_calcs check_cells Confirm P-gp Expression in Cell Line start->check_cells check_interference Run Assay Interference Controls (e.g., inhibitor autofluorescence) start->check_interference new_compound Use New Compound / Prepare Fresh Stock check_storage->new_compound dose_response Perform Dose-Response Experiment check_calcs->dose_response verify_expression Test P-gp Expression (e.g., Western Blot) check_cells->verify_expression resolved Problem Resolved new_compound->resolved dose_response->resolved verify_expression->resolved run_controls Analyze Controls & Re-run Assay check_interference->run_controls run_controls->resolved

Caption: Troubleshooting workflow for inconsistent P-gp inhibition results.

G pgp P-glycoprotein (P-gp) drug_in Chemotherapeutic Drug pgp->drug_in Efflux Blocked adp ADP + Pi pgp->adp Inhibited atp ATP atp->pgp Hydrolysis drug_out Chemotherapeutic Drug drug_out->pgp Binds to P-gp inhibitor This compound (Allosteric) inhibitor->pgp Binds & Inhibits

References

troubleshooting unexpected results with P-gp inhibitor 15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using P-gp Inhibitor 15 (also known as compound 7a), a non-substrate allosteric inhibitor of P-glycoprotein (P-gp).[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-substrate, allosteric inhibitor of P-glycoprotein.[1] This means it does not bind to the same site as P-gp substrates (like rhodamine 123 or paclitaxel) but rather to a different, allosteric site on the protein.[2] This binding event induces a conformational change in P-gp that inhibits its ATPase activity, which is essential for the energy-dependent efflux of substrates from the cell.[1] By inhibiting P-gp's pumping function, this compound increases the intracellular concentration of co-administered P-gp substrates.

Q2: What are the recommended solvents and storage conditions for this compound?

For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO).[3] For in vivo studies, various formulations can be used, and it is recommended to test the solubility of the compound in a small amount of the desired vehicle first. A common in vivo formulation involves a mixture of DMSO, Tween 80, and saline.

Store the solid compound at -20°C for long-term stability (up to 3 years). In solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: Can this compound affect the expression level of P-gp?

Some studies suggest that certain quinoline compound derivatives can suppress the transport activity of P-gp without affecting its expression level. However, it is good practice to include a control to assess P-gp expression levels (e.g., via Western blot or qPCR) in your experimental design, especially with prolonged exposure to the inhibitor, as various signaling pathways can modulate P-gp expression.

Q4: Is this compound a substrate for other ABC transporters?

This compound is described as a non-substrate inhibitor of P-gp. While information on its interaction with other ABC transporters like MRP1 or BCRP is limited, researchers should be aware that some P-gp inhibitors can have off-target effects on other transporters. If unexpected results are observed, it may be beneficial to investigate the inhibitor's effect on other relevant ABC transporters expressed in your experimental model.

Troubleshooting Guide

Unexpected Result 1: Lower than Expected Potency (High IC50 Value)
Potential Cause Troubleshooting Steps
Compound Precipitation: this compound may have limited solubility in aqueous buffers, leading to a lower effective concentration.- Visually inspect the prepared solutions for any precipitates. - Prepare fresh dilutions of the inhibitor from a DMSO stock solution immediately before each experiment. - Consider using a vehicle with a higher solubilizing capacity if precipitation is suspected.
Compound Instability: The inhibitor may degrade in cell culture media over time.- Minimize the pre-incubation time of the inhibitor with the cells. - Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
High P-gp Expression Levels: Cell lines with extremely high levels of P-gp expression may require higher concentrations of the inhibitor to achieve complete inhibition.- Characterize the P-gp expression level of your cell line. - Compare your results with data from cell lines with known P-gp expression levels.
Assay-Dependent Variability: IC50 values can vary significantly between different assay formats (e.g., cell-based vs. membrane vesicle-based assays).[4]- Be consistent with the chosen assay protocol. - When comparing data, ensure the same assay and calculation methods were used.
Unexpected Result 2: Inconsistent or Variable Results Between Experiments
Potential Cause Troubleshooting Steps
Cell Culture Conditions: P-gp expression can be influenced by cell passage number, confluency, and media components.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density to ensure similar confluency at the time of the experiment. - Ensure all media components are consistent between experiments.
Inconsistent Assay Protocol: Minor variations in incubation times, temperatures, or reagent concentrations can lead to variability.- Strictly adhere to the validated experimental protocol. - Use a positive control inhibitor with a known IC50 to monitor assay performance.
Inter-laboratory Variability: Significant variability in IC50 values has been reported between different laboratories.[4]- If collaborating, ensure all labs are using the exact same protocol, cell line, and reagents. - Establish a standardized protocol and validate it with a reference compound.
Unexpected Result 3: No Inhibition Observed or Paradoxical Effects
Potential Cause Troubleshooting Steps
Incorrect Compound or Concentration: Errors in compound preparation or dilution can lead to a lack of effect.- Verify the identity and purity of the this compound. - Double-check all calculations for dilutions and ensure accurate pipetting.
Cell Line Does Not Express Functional P-gp: The cell line used may not have sufficient P-gp expression or activity.- Use a P-gp-overexpressing cell line and its parental counterpart as positive and negative controls. - Confirm P-gp expression and function using a validated P-gp substrate and a known inhibitor.
Modulation of P-gp Expression: The experimental conditions or the inhibitor itself could be altering P-gp expression.- As a control, measure P-gp protein levels by Western blot after treatment with the inhibitor for the duration of your experiment.
Complex Allosteric Effects: Allosteric modulators can sometimes exhibit complex behaviors, including partial inhibition or even stimulation of ATPase activity under certain conditions.[5]- Carefully evaluate the full dose-response curve. - Consider using a different P-gp substrate to see if the effect is substrate-dependent.

Experimental Protocols

Rhodamine 123 Efflux Assay (Flow Cytometry)

This protocol is for assessing the inhibition of P-gp-mediated efflux of Rhodamine 123.

Materials:

  • P-gp-overexpressing cells (e.g., KB-V1) and parental cells (e.g., KB)

  • This compound

  • Rhodamine 123

  • Verapamil (positive control inhibitor)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 24-well plate and grow to ~80-90% confluency.

  • Prepare working solutions of this compound and verapamil in cell culture medium at various concentrations. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the cells with the inhibitor solutions or vehicle for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µM to all wells and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Trypsinize the cells and resuspend them in ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~525 nm.

  • Calculate the fold-change in fluorescence intensity in inhibitor-treated cells compared to vehicle-treated cells.

Calcein-AM Efflux Assay (Plate Reader)

This protocol measures the inhibition of P-gp-mediated efflux of the non-fluorescent Calcein-AM, which is converted to fluorescent calcein intracellularly.

Materials:

  • P-gp-overexpressing cells and parental cells

  • This compound

  • Calcein-AM

  • Verapamil

  • Cell culture medium

  • PBS

  • Fluorescence plate reader

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Prepare working solutions of this compound and verapamil in cell culture medium.

  • Wash the cells once with warm PBS.

  • Add the inhibitor solutions or vehicle to the wells and pre-incubate for 30 minutes at 37°C.

  • Add Calcein-AM to a final concentration of 0.5 µM to all wells and incubate for 30 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to stop the reaction.

  • Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.

  • Determine the IC50 value of this compound by plotting the fluorescence intensity against the inhibitor concentration.

P-gp ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.

Materials:

  • P-gp membrane vesicles

  • This compound

  • Verapamil (as a P-gp substrate to stimulate ATPase activity)

  • ATP

  • Assay buffer

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • 96-well plate

  • Plate reader for absorbance measurement

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the P-gp membrane vesicles.

  • Add the inhibitor dilutions to the wells. Include a control with a known P-gp substrate (e.g., verapamil) to stimulate ATPase activity and a basal activity control without any stimulator.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition of verapamil-stimulated ATPase activity by this compound.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed P-gp expressing cells add_inhibitor Add this compound cell_culture->add_inhibitor Pre-incubation add_substrate Add fluorescent substrate (e.g., Rhodamine 123) add_inhibitor->add_substrate Incubation wash Wash cells add_substrate->wash measure Measure intracellular fluorescence wash->measure analyze Analyze data (IC50) measure->analyze

Experimental workflow for a cell-based P-gp inhibition assay.

signaling_pathway cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_transcription Transcription cluster_protein Protein Level stimuli Chemotherapeutic agents, Inflammatory cytokines pi3k PI3K/Akt stimuli->pi3k mek MEK/ERK stimuli->mek wnt Wnt/β-catenin stimuli->wnt nfkb NF-κB stimuli->nfkb transcription_factor Transcription Factors pi3k->transcription_factor mek->transcription_factor wnt->transcription_factor nfkb->transcription_factor mdr1 MDR1 Gene Transcription transcription_factor->mdr1 pgp P-gp Expression & Activity mdr1->pgp

Signaling pathways regulating P-gp expression.

logical_relationship cluster_causes Potential Causes unexpected_result Unexpected Experimental Result compound_issues Compound Issues (Solubility, Stability) unexpected_result->compound_issues assay_issues Assay Protocol (Variability, Controls) unexpected_result->assay_issues cell_issues Cell-Related Factors (P-gp level, Passage) unexpected_result->cell_issues mechanism_issues Mechanism of Action (Allostery, Off-target) unexpected_result->mechanism_issues troubleshooting Troubleshooting Steps compound_issues->troubleshooting Check compound prep assay_issues->troubleshooting Review protocol cell_issues->troubleshooting Validate cell line mechanism_issues->troubleshooting Consider alternative hypotheses

Logical troubleshooting workflow for unexpected results.

References

Technical Support Center: P-gp Inhibitor-Induced Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity issues related to P-glycoprotein (P-gp) inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of P-gp inhibitor-induced toxicity?

A1: P-gp inhibitor-induced toxicity can arise from two main sources:

  • On-target inhibition in non-target tissues: P-gp is naturally expressed in various healthy tissues, including the blood-brain barrier, gastrointestinal tract, kidneys, and liver, where it serves a protective role by effluxing xenobiotics.[1][2][3] Inhibition of P-gp in these tissues can lead to increased intracellular concentrations of co-administered drugs or other substances, resulting in toxicity.[3][4] For example, inhibiting P-gp at the blood-brain barrier can increase the penetration of neurotoxic compounds into the brain.[1]

  • Off-target effects: Many P-gp inhibitors, particularly first and second-generation compounds, are not entirely specific and can interact with other cellular targets, such as cytochrome P450 enzymes (e.g., CYP3A4).[1][5] This can lead to unpredictable pharmacokinetic interactions and altered drug metabolism, contributing to toxicity.[1][5]

Q2: Why do I observe toxicity in my in vivo model but not in my in vitro cell culture?

A2: This discrepancy is common and can be attributed to several factors:

  • Pharmacokinetic (PK) issues: In an in vivo system, the P-gp inhibitor and/or the co-administered drug are subject to absorption, distribution, metabolism, and excretion (ADME) processes.[1] Inhibition of P-gp in excretory organs like the liver and kidneys can decrease the clearance of a co-administered drug, leading to systemic accumulation and toxicity that would not be observed in a simple cell culture model.[2][6]

  • Drug-drug interactions: The co-administration of a P-gp inhibitor can alter the pharmacokinetics of other drugs, often due to overlapping substrate specificity with metabolic enzymes like CYP3A4.[1] This can lead to elevated plasma concentrations of the co-administered drug and unexpected toxicities.[1][4]

  • Blood-brain barrier penetration: P-gp plays a crucial role in limiting the entry of substances into the central nervous system.[2] Inhibition of P-gp at the blood-brain barrier can lead to increased brain accumulation of a co-administered drug, potentially causing neurotoxicity that is not captured in peripheral cell line assays.

Q3: How can I mitigate the toxicity of my P-gp inhibitor while maintaining its efficacy?

A3: Several strategies can be employed to reduce P-gp inhibitor-induced toxicity:

  • Dose optimization: Carefully titrate the dose of the P-gp inhibitor to find the minimum effective concentration that achieves the desired level of P-gp inhibition without causing significant toxicity.

  • Use of newer generation inhibitors: Third-generation P-gp inhibitors have been developed with higher specificity and potency, and lower affinity for other transporters and enzymes like CYP3A4, which can reduce off-target toxicities.[2][5]

  • Targeted drug delivery: Encapsulating the P-gp inhibitor and/or the chemotherapeutic agent in nanocarriers can help to selectively deliver them to the target tissue (e.g., a tumor), reducing systemic exposure and off-target toxicity.[4]

  • Prodrug approach: Designing a prodrug of the P-gp substrate that is not a P-gp substrate itself can be a useful strategy to bypass P-gp-mediated efflux.[7]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in in vitro assays.
Possible Cause Troubleshooting Steps
P-gp inhibitor is also a substrate for other efflux pumps. 1. Verify the expression of other ABC transporters (e.g., MRP1, BCRP) in your cell line. 2. Test the cytotoxicity of your inhibitor in cell lines that overexpress these other transporters.
Off-target effects of the P-gp inhibitor. 1. Perform a literature search for known off-target interactions of your inhibitor or similar chemical scaffolds. 2. Screen your inhibitor against a panel of common off-target proteins (e.g., kinases, GPCRs).
Interaction with components of the cell culture medium. 1. Test the stability of your inhibitor in the cell culture medium over the time course of your experiment. 2. Assess for any potential interactions with serum proteins that could alter its activity or toxicity.
Issue 2: Inconsistent results in P-gp inhibition assays (e.g., Rhodamine 123 or Calcein-AM efflux).
Possible Cause Troubleshooting Steps
Suboptimal inhibitor concentration or incubation time. 1. Perform a dose-response curve to determine the IC50 of your inhibitor. 2. Optimize the pre-incubation time with the inhibitor before adding the fluorescent substrate.[8]
Fluorescent probe is not specific for P-gp. 1. Use a known P-gp inhibitor (e.g., verapamil, cyclosporin A) as a positive control to confirm P-gp-mediated efflux of the probe in your cell line.[9] 2. Consider using cell lines that are specifically transfected to overexpress P-gp for cleaner results.[9]
Inhibitor is a substrate of P-gp. 1. If the inhibitor is also a substrate, it may be effluxed from the cells, leading to a decrease in its intracellular concentration and apparent inhibitory activity over time. 2. Use shorter incubation times or higher concentrations of the inhibitor.

Quantitative Data Summary

The following table summarizes the IC50 values for P-gp inhibition and the associated toxicities of representative P-gp inhibitors from different generations.

P-gp Inhibitor Generation IC50 for P-gp Inhibition Commonly Observed Toxicities
Verapamil First~1-10 µMCardiotoxicity (hypotension, bradycardia), due to L-type calcium channel blockade.[5][10][11]
Cyclosporin A First~1-5 µMImmunosuppression, nephrotoxicity.[10][12]
PSC-833 (Valspodar) Second~0.1-1 µMBetter toxicity profile than first-generation, but still interacts with CYP3A4.[10]
Tariquidar Third~0.01-0.1 µMGenerally well-tolerated, but dose-limiting toxicities like cerebellar dysfunction have been observed in some trials.[10]

Experimental Protocols

Protocol 1: In Vitro P-gp Inhibition Assay using Rhodamine 123

This protocol is for assessing the P-gp inhibitory potential of a compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cell line (e.g., MCF-7)

  • Rhodamine 123

  • Test P-gp inhibitor

  • Positive control inhibitor (e.g., Verapamil)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with pre-warmed HBSS.

  • Pre-incubate the cells with various concentrations of the test inhibitor and controls (in HBSS) for 30-60 minutes at 37°C.

  • Add Rhodamine 123 (final concentration ~1-5 µM) to each well and incubate for 60-90 minutes at 37°C.

  • Wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percent inhibition of Rhodamine 123 efflux relative to the untreated control and determine the IC50 value.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxicity of a P-gp inhibitor.

Materials:

  • Target cell line(s)

  • Test P-gp inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test P-gp inhibitor for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 for cytotoxicity.

Visualizations

Pgp_CYP3A4_Interaction cluster_Extracellular Extracellular Space cluster_Cell Cell (e.g., Hepatocyte, Enterocyte) Drug_A Drug A (e.g., Chemotherapy) Drug_A_Intra Intracellular Drug A Drug_A->Drug_A_Intra Influx Pgp_Inhibitor P-gp Inhibitor Pgp P-gp Pgp_Inhibitor->Pgp Inhibition CYP3A4 CYP3A4 Pgp_Inhibitor->CYP3A4 Inhibition (Off-target) Pgp->Drug_A Efflux Metabolite Inactive Metabolite CYP3A4->Metabolite Drug_A_Intra->Pgp Substrate Drug_A_Intra->CYP3A4 Metabolism Toxicity Toxicity Drug_A_Intra->Toxicity Increased Concentration Leads to Toxicity

Caption: Interaction between P-gp, CYP3A4, and a co-administered drug leading to toxicity.

Toxicity_Assessment_Workflow start Start: Test Compound in_vitro_pgp In Vitro P-gp Inhibition Assay (e.g., Rhodamine 123) start->in_vitro_pgp in_vitro_cyto In Vitro Cytotoxicity Assay (e.g., MTT) start->in_vitro_cyto cyp_inhibition CYP450 Inhibition Assay start->cyp_inhibition decision1 Acceptable Therapeutic Window? in_vitro_pgp->decision1 in_vitro_cyto->decision1 cyp_inhibition->decision1 in_vivo_pk In Vivo Pharmacokinetic Study decision1->in_vivo_pk Yes stop Stop: High Toxicity decision1->stop No in_vivo_tox In Vivo Toxicity Study in_vivo_pk->in_vivo_tox decision2 Acceptable Toxicity Profile? in_vivo_tox->decision2 decision2->stop No proceed Proceed to Efficacy Studies decision2->proceed Yes

Caption: Experimental workflow for assessing P-gp inhibitor toxicity and efficacy.

Pgp_Inhibitor_Generations cluster_gen1 Characteristics cluster_gen2 Characteristics cluster_gen3 Characteristics gen1 First Generation (e.g., Verapamil, Cyclosporin A) gen2 Second Generation (e.g., PSC-833) gen1->gen2 Improved Potency & Reduced Toxicity gen1_char Low Potency Low Specificity High Off-Target Toxicity (e.g., Cardiotoxicity) gen1->gen1_char gen3 Third Generation (e.g., Tariquidar) gen2->gen3 Improved Specificity & Reduced PK Interactions gen2_char Higher Potency Improved Specificity Still Interacts with CYP3A4 gen2->gen2_char gen3_char High Potency High Specificity Minimal CYP3A4 Interaction Lower Toxicity gen3->gen3_char

Caption: Generations of P-gp inhibitors and their associated characteristics.

References

Validation & Comparative

A Head-to-Head Battle for P-gp Inhibition: A New Contender, P-gp Inhibitor 15, Challenges the Veteran Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and discovery, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) is a critical challenge. For decades, verapamil has been a benchmark P-gp inhibitor, despite its limitations. Now, a novel nonsubstrate allosteric inhibitor, P-gp inhibitor 15 (also known as compound 7a), has emerged, demonstrating potent P-gp inhibition with a distinct mechanism of action. This guide provides a comprehensive comparison of this compound and verapamil, supported by experimental data, to aid researchers in selecting the appropriate tool for their P-gp inhibition studies.

Executive Summary

This compound presents a significant advancement in P-gp inhibition technology. As a nonsubstrate allosteric inhibitor, it offers a different mechanistic profile compared to the first-generation competitive inhibitor, verapamil. Experimental data reveals that this compound potently inhibits P-gp ATPase activity and reverses P-gp-mediated drug efflux. While direct, side-by-side IC50 comparisons in the same study are emerging, the available data suggests this compound holds promise as a highly effective and specific tool for researchers studying P-gp-mediated MDR.

Data Presentation: this compound vs. Verapamil

FeatureThis compound (Compound 7a)Verapamil
Mechanism of Action Nonsubstrate allosteric inhibitor of P-gp.[1]First-generation competitive and non-competitive inhibitor of P-gp; can also decrease P-gp expression.
P-gp ATPase Activity Inhibition Suppresses both basal and verapamil-stimulated P-gp-ATPase activities.[1]Stimulates P-gp ATPase activity at low concentrations and inhibits at high concentrations.
Effect on P-gp Substrate Efflux Interferes with P-gp-mediated Rhodamine 123 efflux.[1]Inhibits the efflux of various P-gp substrates.
Clinical Development Status Preclinical.[1]Used clinically as a calcium channel blocker; its use as an MDR modulator is limited by toxicity and pharmacokinetic interactions.

In-Depth Comparison

Mechanism of Action

This compound operates as a nonsubstrate allosteric inhibitor. This means it binds to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that inhibits the transporter's function without being transported itself.[1] This mechanism can offer higher specificity and potentially fewer off-target effects compared to competitive inhibitors.

Verapamil, a first-generation P-gp inhibitor, functions primarily as a competitive substrate. It vies with other drugs for the same binding site on P-gp. However, its interaction is complex, also exhibiting non-competitive inhibition and the ability to decrease P-gp expression at the mRNA level with prolonged exposure.

dot

cluster_pgp P-glycoprotein (P-gp) Substrate Binding Site Substrate Binding Site Allosteric Site Allosteric Site ATP Binding Site ATP Binding Site Efflux Drug Efflux ATP Binding Site->Efflux Powers Drug Substrate Drug Substrate Drug Substrate->Substrate Binding Site Binds This compound This compound This compound->Allosteric Site Binds This compound->Efflux Inhibits (Allosterically) Verapamil Verapamil Verapamil->Substrate Binding Site Competes with Substrate Verapamil->Efflux Inhibits (Competitively) ATP ATP ATP->ATP Binding Site Binds

Caption: Mechanism of P-gp Inhibition.

Efficacy in P-gp Inhibition

The most direct comparison of the inhibitory potential of these two compounds comes from a study on P-gp ATPase activity, a crucial step in the P-gp efflux cycle. In this research, this compound (compound 7a) was shown to suppress not only the basal ATPase activity of P-gp but also the ATPase activity that was stimulated by verapamil.[1] This suggests that this compound can effectively shut down the P-gp pump, even in the presence of a classic substrate like verapamil.

Furthermore, this compound has been demonstrated to interfere with the efflux of Rhodamine 123, a well-known fluorescent substrate of P-gp, indicating its ability to restore intracellular drug accumulation in MDR cells.[1] In vivo studies have further shown that this compound can significantly enhance the therapeutic efficacy of the anticancer drug paclitaxel in a xenograft tumor model.[1]

Experimental Protocols

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of test compounds.

Methodology:

  • Membrane Preparation: Crude membranes containing human P-gp are prepared from cells overexpressing the transporter (e.g., Sf9 insect cells infected with a baculovirus carrying the human MDR1 cDNA).

  • Assay Reaction: The reaction mixture contains P-gp-rich membranes, the test compound (this compound or verapamil) at various concentrations, and is initiated by the addition of Mg-ATP.

  • Phosphate Detection: The reaction is incubated at 37°C and then stopped. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The P-gp-specific ATPase activity is determined by subtracting the basal activity (in the absence of any stimulating compound) and the activity in the presence of a potent P-gp inhibitor (e.g., vanadate) from the total activity. The effect of the test compound on ATPase activity is then calculated. For inhibitors, the concentration that produces 50% inhibition (IC50) is determined.

dot

P-gp Membranes P-gp Membranes Incubation Incubate at 37°C P-gp Membranes->Incubation Test Compound Test Compound Test Compound->Incubation Mg-ATP Mg-ATP Mg-ATP->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Measure Pi Measure Inorganic Phosphate (Pi) Stop Reaction->Measure Pi Calculate Activity Calculate P-gp ATPase Activity Measure Pi->Calculate Activity

Caption: P-gp ATPase Activity Assay Workflow.

Rhodamine 123 Efflux Assay

This cell-based assay is used to assess the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from MDR cells.

Methodology:

  • Cell Culture: A P-gp-overexpressing cell line (e.g., KB-C2 or MCF-7/ADR) and its parental non-resistant cell line are cultured to confluency.

  • Rhodamine 123 Loading: Cells are incubated with Rhodamine 123, allowing it to accumulate intracellularly.

  • Efflux and Inhibition: The cells are then washed and incubated in a fresh medium containing the test inhibitor (this compound or verapamil) at various concentrations.

  • Fluorescence Measurement: The intracellular accumulation of Rhodamine 123 is measured over time using a fluorescence plate reader or flow cytometry.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux. The IC50 value is the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation compared to the control (no inhibitor).

dot

P-gp Overexpressing Cells P-gp Overexpressing Cells Load Rhodamine 123 Load Rhodamine 123 P-gp Overexpressing Cells->Load Rhodamine 123 Wash Cells Wash Cells Load Rhodamine 123->Wash Cells Incubate with Inhibitor Incubate with Inhibitor Wash Cells->Incubate with Inhibitor Measure Fluorescence Measure Intracellular Fluorescence Incubate with Inhibitor->Measure Fluorescence Determine IC50 Determine IC50 Measure Fluorescence->Determine IC50

Caption: Rhodamine 123 Efflux Assay Workflow.

Conclusion

This compound represents a promising new tool for researchers studying P-gp-mediated multidrug resistance. Its distinct nonsubstrate allosteric mechanism of action and potent inhibitory activity, as demonstrated in P-gp ATPase and Rhodamine 123 efflux assays, position it as a valuable alternative to traditional P-gp inhibitors like verapamil. While verapamil remains a historically important and widely studied compound, its lack of specificity and potential for off-target effects are significant drawbacks. For researchers seeking a more targeted and potent P-gp inhibitor for in vitro and preclinical studies, this compound warrants strong consideration. Further head-to-head studies will be invaluable in fully elucidating its comparative efficacy and potential for future therapeutic applications.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of P-gp Inhibitor 15

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of P-gp Inhibitor 15 are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to stringent procedures when managing potent pharmaceutical compounds like P-gp inhibitors. This guide provides a step-by-step operational plan for the proper disposal of this compound, aligning with established safety standards for hazardous chemical waste.

P-glycoprotein (P-gp) inhibitors are pharmacologically active molecules that can present significant health risks if handled improperly.[1][2] Due to their potency, even small quantities require specialized disposal methods to mitigate exposure to personnel and prevent environmental contamination.[3] The following procedures outline a comprehensive approach to the safe disposal of this compound, from initial handling to final waste pickup.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to consult the material safety data sheet (MSDS) for this compound to understand its specific hazards, including occupational exposure limits (OELs).[3] All personnel handling the compound must be trained on its potential risks and the proper use of personal protective equipment (PPE).[4]

Personal Protective Equipment (PPE) Requirements:

PPE ComponentSpecificationPurpose
Gloves Chemically resistant (e.g., nitrile)Prevents skin contact.
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Eye Protection Safety glasses or gogglesShields eyes from splashes or aerosols.
Respiratory Protection N95 or higher-rated respiratorMinimizes inhalation of airborne particles.

Step-by-Step Disposal Procedure for this compound

This protocol provides a systematic approach to the disposal of this compound, ensuring safety and compliance at each stage.

Phase 1: Preparation and Segregation
  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the collection of hazardous waste.[5] This area must be at or near the point of generation and clearly marked.

  • Use Appropriate Waste Containers: Collect all this compound waste in a dedicated, leak-proof container that is chemically compatible with the compound.[6][7] The original container is often the best choice for storing the waste.[8]

  • Properly Label Waste Containers: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound" (or its specific chemical identifier)

    • The date waste was first added[9]

    • The name and contact information of the principal investigator[9]

    • An indication of the hazards (e.g., toxic)[9]

Phase 2: Waste Collection and Container Management
  • Solid Waste: Dispose of all contaminated solid materials, such as gloves, bench paper, and pipette tips, directly into the designated solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated labware, in a designated liquid hazardous waste container.[8] For highly toxic chemicals, the first three rinses must be collected.[8]

  • Empty Container Disposal: A container that has held this compound is considered hazardous waste and must be disposed of accordingly.[7] If the container is to be discarded, it must be triple-rinsed with a suitable solvent, and all rinsate collected as hazardous waste.[6] The labels on the empty container must be defaced before disposal.[8]

  • Keep Containers Closed: Hazardous waste containers must remain sealed except when adding waste to prevent spills and the release of vapors.[8]

Phase 3: Final Disposal
  • Do Not Dispose via Standard Routes: Never dispose of this compound down the drain or in the regular trash.[6][9] Evaporation of chemical waste is also not an acceptable disposal method.[6]

  • Arrange for Professional Disposal: Once the waste container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[5][8] Do not transport hazardous waste yourself.[7]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_disposal Phase 3: Final Disposal prep1 Identify Hazards (Consult MSDS) prep2 Wear Appropriate PPE prep1->prep2 prep3 Designate Satellite Accumulation Area (SAA) prep2->prep3 prep4 Select & Label Hazardous Waste Container prep3->prep4 collect1 Segregate Solid & Liquid Waste prep4->collect1 Begin Waste Accumulation collect2 Dispose of Contaminated Items (Gloves, Tips, etc.) collect1->collect2 collect3 Collect Liquid Waste (Solutions & Rinsate) collect1->collect3 collect4 Keep Waste Container Securely Closed collect2->collect4 collect3->collect4 disp1 Store Waste in SAA collect4->disp1 Container Full or Ready for Disposal disp2 Request EHS Pickup disp1->disp2 disp3 Professional Disposal disp2->disp3

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of potent compounds like this compound, fostering a secure research environment for all personnel.

References

Personal protective equipment for handling P-gp inhibitor 15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for handling P-gp inhibitor 15, a nonsubstrate inhibitor of P-glycoprotein (P-gp).[1] Given the potent pharmacological activity of P-gp inhibitors, which are often categorized as Highly Potent Active Pharmaceutical Ingredients (HPAPIs), stringent adherence to safety protocols is mandatory to protect laboratory personnel and the environment.[2][3] This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.

Hazard Identification and Risk Assessment

This compound is a pharmacologically active molecule designed to inhibit the P-gp efflux pump, a mechanism that cells use to expel foreign substances.[1][4] This activity is crucial for research into overcoming multidrug resistance in cancer therapy.[4][5][6] While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, data from analogous compounds, such as "P-gp inhibitor 3," indicate potential hazards.[7]

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed.[7]

  • High Potency: As with many potent compounds, even small quantities can have significant biological effects. Strict exposure control is required.[8]

  • Environmental Toxicity: May be very toxic to aquatic life with long-lasting effects.[7]

  • Irritation: The substance may cause irritation to the eyes, skin, and respiratory system upon contact or inhalation.[9]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[2][10]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a splash hazard.Protects eyes from dust, aerosols, and splashes.[8]
Respiratory Protection For handling powders outside of a containment system, a NIOSH-approved respirator is required. A Powered Air-Purifying Respirator (PAPR) may be necessary for highly potent compounds.[3][8][11]Prevents inhalation of airborne particles. The Assigned Protection Factor (APF) of the respirator must be sufficient to keep exposure below the Occupational Exposure Limit (OEL).[11]
Body Protection Disposable, low-linting coveralls (e.g., Tyvek®) with elastic cuffs.[2][3] A lab coat may be sufficient for handling dilute solutions in a fume hood.Prevents contamination of personal clothing. Specialized materials like Tyvek® offer excellent protection against solid particles.[2]
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the spread of contamination outside the laboratory.

Operational Plan: Safe Handling Procedures

Engineering controls are the primary method for exposure reduction. All procedures should be designed to minimize the generation of dusts and aerosols.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Decontamination & Disposal A 1. Assemble PPE B 2. Verify Engineering Controls (Fume Hood / Glovebox) A->B C 3. Prepare Work Area (Absorbent liner, designated waste) B->C D 4. Weigh Solid Compound C->D Enter Containment E 5. Prepare Stock Solution D->E F 6. Perform Experiment E->F G 7. Decontaminate Surfaces (e.g., with alcohol) F->G Complete Experiment H 8. Segregate Waste (Solid & Liquid) G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Step-by-step workflow for the safe handling of this compound.

Key Experimental Protocols:

  • Weighing Solid Compound:

    • Perform all weighing operations within a certified chemical fume hood, ventilated balance enclosure, or a glovebox to control dust.[10][11]

    • Use anti-static weigh paper or boats to prevent dispersal of the powder.

    • Handle with spatulas and tools designated solely for this compound.

    • Close the primary container immediately after dispensing.

  • Preparing Stock Solutions:

    • Add solvent to the solid compound slowly to avoid splashing.

    • If sonication is required, ensure the vial is securely capped and sealed with paraffin film.

    • All solution transfers should be performed using calibrated pipettes with aerosol-resistant tips.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[7]

    • Follow the manufacturer's specific temperature recommendations (e.g., -20°C for powder, -80°C in solvent).[7]

    • The storage location should be clearly labeled as containing a potent compound and access should be restricted.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste TypeCollection & LabelingDisposal Method
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Includes contaminated gloves, wipes, weigh paper, and disposable labware.Dispose of contents/container to an approved waste disposal plant.[7] Incineration is often the required method for potent pharmaceutical compounds.[11]
Liquid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.Dispose of through your institution's hazardous waste management program. Avoid release to the environment; do not pour down the drain.[7]
Sharps Collect contaminated needles, syringes, and pipette tips in a designated sharps container.Dispose of as hazardous sharps waste according to institutional protocols.
Decontamination Solutions Absorb cleaning solutions (e.g., alcohol used for decontamination) with a binder material and dispose of as solid waste.[7]Follow the solid waste disposal protocol.

Emergency Procedures

Spill Response Logical Flow

Caption: Decision-making process for responding to a spill of this compound.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.